NVP-2
Description
Properties
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of NVP-2: A Potent and Selective CDK9 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcription in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of NVP-2, a highly potent and selective ATP-competitive inhibitor of CDK9. Developed by Novartis, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This document details the biochemical and cellular activity of this compound, its mechanism of action, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction to CDK9 as a Cancer Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb).[1][2] P-TEFb plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[1][2] This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, a key rate-limiting step in transcription, thereby enabling productive transcript elongation.[1]
In many cancers, there is a heightened reliance on the continuous transcription of short-lived anti-apoptotic and cell cycle-promoting proteins, such as MYC and MCL-1.[3] The expression of these oncogenes is often driven by super-enhancers and is highly dependent on CDK9 activity. Consequently, inhibiting CDK9 presents a promising therapeutic strategy to selectively target cancer cell survival and proliferation.
The Discovery of this compound
This compound was identified as a potent and selective CDK9 inhibitor through a dedicated drug discovery program.[1] It is an aminopyrimidine-derived compound that acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK9 and preventing the transfer of phosphate to its substrates.[1][4]
Biochemical Profile
This compound exhibits sub-nanomolar potency against the CDK9/CycT complex, with a reported IC50 value of approximately 0.514 nM.[5][6] Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a high degree of specificity for CDK9.
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9/CycT |
| CDK9/CycT | 0.514 [5][6] | 1 |
| CDK1/CycB | 584[6] | >1000 |
| CDK2/CycA | 706[6] | >1000 |
| CDK16/CycY | 605[6] | >1000 |
| DYRK1B | 350[7][8] | ~680 |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of various cancer cell lines, particularly those of hematological origin.[9] This anti-proliferative activity is coupled with the induction of apoptosis.
Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation | Apoptosis Induction |
| MOLT4 | Acute Lymphoblastic Leukemia | 9[10] | Yes[10] |
| Jurkat | T-cell Leukemia | Significant Inhibition[9] | Yes |
| SKW-3 | T-cell Leukemia | Significant Inhibition[9] | Not Reported |
| SUP-T11 | T-cell Lymphoma | Significant Inhibition[9] | Not Reported |
| SET-2 | Post-MPN Secondary AML | Potent Apoptosis Induction[11] | Yes[11] |
| HEL | Erythroleukemia | Potent Apoptosis Induction[11] | Yes[11] |
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a reduction in the phosphorylation of RNAPII at Ser2, which in turn causes promoter-proximal pausing of RNAPII and a global decrease in transcriptional elongation. The subsequent downregulation of key survival proteins ultimately triggers apoptosis in cancer cells.
Caption: this compound inhibits CDK9, preventing RNAPII Ser2 phosphorylation and blocking transcriptional elongation of oncogenes, leading to apoptosis.
In Vivo Efficacy
Preclinical studies in murine models of hepatocellular carcinoma (HCC) driven by MYC overexpression have demonstrated the in vivo anti-tumor efficacy of this compound. Treatment with this compound resulted in decreased Ser2 phosphorylation in tumor cells, leading to tumor regression and a significant survival benefit.
Table 3: In Vivo Efficacy of this compound in a Murine HCC Model
| Treatment Group | Dosing Schedule | Median Survival (days) |
| Vehicle | Once daily, 5 days/week | 11 |
| This compound (2.5 mg/kg) | Once daily, 5 days/week | 19 |
| This compound (5 mg/kg) | Once daily, 5 days/week | 25 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Caption: A logical workflow for the comprehensive characterization of the CDK9 inhibitor this compound.
In Vitro Kinase Inhibition Assays
Several assay formats can be used to determine the IC50 of this compound against CDK9 and other kinases. These include:
-
Adapta™ Universal Kinase Assay: This is a homogeneous, fluorescence-based immunoassay that detects the formation of ADP, a product of the kinase reaction.[9]
-
Kinase Reaction: The kinase, substrate, ATP, and test compound (this compound) are incubated together.
-
ADP Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.
-
Signal Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the FRET signal.
-
-
LanthaScreen® Eu Kinase Binding Assay: This assay measures the binding of a fluorescently labeled tracer to the kinase active site.[10][12]
-
Binding Reaction: The kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled ATP-competitive tracer, and the test compound are incubated together.
-
Signal Measurement: The TR-FRET signal is measured. Competitive binding of the test compound displaces the tracer, resulting in a loss of FRET.
-
-
Z'-LYTE™ Kinase Assay: This assay uses a FRET-based peptide substrate.[7][13]
-
Kinase Reaction: The kinase, a FRET-labeled peptide substrate, ATP, and the test compound are incubated.
-
Development: A site-specific protease is added that cleaves the non-phosphorylated peptide, disrupting FRET.
-
Signal Measurement: The ratio of the two fluorescent signals is measured to determine the extent of phosphorylation.
-
Kinome-wide Selectivity Profiling (KINOMEscan®)
This competition binding assay is used to determine the selectivity of this compound against a large panel of kinases.[11][14]
-
Assay Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[5][6]
-
Cell Plating: Cells are seeded in a multiwell plate and treated with various concentrations of this compound.
-
Reagent Addition: A single reagent, CellTiter-Glo® Reagent, is added directly to the cell culture. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Measurement: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
Western Blotting for Target Engagement and Downstream Effects
Western blotting is used to assess the phosphorylation status of RNAPII and the expression levels of downstream target proteins.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phospho-RNAPII (Ser2), total RNAPII, MCL-1, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
Conclusion
This compound is a potent and highly selective CDK9 inhibitor with promising anti-cancer activity, particularly in hematological malignancies. Its well-defined mechanism of action, involving the inhibition of transcriptional elongation, provides a strong rationale for its clinical development. The experimental protocols detailed in this guide offer a comprehensive framework for the evaluation of this compound and other CDK9 inhibitors, facilitating further research and development in this important area of cancer therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. chayon.co.kr [chayon.co.kr]
NVP-2: A Potent and Selective CDK9 Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide on the Biological Activity of NVP-2
This compound is a highly potent and selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 has emerged as a significant therapeutic target in oncology, particularly in cancers driven by transcriptional dysregulation. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and detailed protocols for key experimental assays, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
This compound exerts its biological effects primarily through the potent and selective inhibition of the kinase activity of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb).[1][2] In the process of gene transcription, RNA Polymerase II (RNAP II) often pauses at promoter-proximal regions. The kinase activity of CDK9 is crucial for the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNAP II, specifically at the Serine 2 (Ser2) position.[2] This phosphorylation event is a critical signal for the release of RNAP II from the paused state, allowing it to proceed with productive transcriptional elongation.[1]
By competitively binding to the ATP-binding pocket of CDK9, this compound effectively blocks this phosphorylation event. The subsequent decrease in Ser2 phosphorylation of the RNAP II CTD leads to an accumulation of paused RNAP II at the promoter regions of genes and a reduction in the overall rate of transcription.[1][3] This transcriptional inhibition disproportionately affects genes with short half-lives, including many oncogenes and anti-apoptotic proteins, thereby leading to the anti-proliferative and pro-apoptotic effects observed in cancer cells.[2]
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
NVP-2: A Technical Guide to its Role in Transcription Elongation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NVP-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It details the mechanism of action of this compound in the context of transcription elongation, presents key quantitative data from seminal studies, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved.
Core Mechanism of Action: this compound's Intervention in Transcription Elongation
Transcription elongation by RNA Polymerase II (Pol II) is a tightly regulated process. A critical control point is promoter-proximal pausing, where Pol II halts shortly after initiating transcription. The release from this pause into productive elongation is primarily governed by the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of CDK9 and a Cyclin T partner.[1][2]
P-TEFb acts by phosphorylating key substrates:
-
RNA Polymerase II CTD: It phosphorylates the Serine-2 (Ser2) residue of the heptapeptide repeats in the C-terminal domain (CTD) of Pol II's largest subunit.[1] This modification is a hallmark of actively elongating polymerase.[1]
-
Negative Elongation Factors: P-TEFb also phosphorylates subunits of the DRB Sensitivity Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[1][2] This action causes NELF to dissociate from the transcription complex and converts DSIF into a positive elongation factor.[2]
This compound is a selective, ATP-competitive inhibitor of CDK9.[3] By binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of these crucial substrates.[3] The direct consequence is the inability of Pol II to escape promoter-proximal pausing, leading to a halt in transcription elongation. This results in a measurable decrease in the phosphorylation of Pol II at Ser2, an accumulation of paused Pol II at transcription start sites (TSS), and a significant reduction in steady-state mRNA levels for many genes, particularly those with high transcriptional demand like oncogenes.[1][4]
Caption: Mechanism of this compound in halting transcription elongation.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across various biochemical and cellular assays.
Table 1: Potency and Selectivity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Biochemical | |||
| CDK9/CycT1 | Kinase Activity | 0.5 nM | |
| CDK1 | Kinase Activity | 584 nM | [2] |
| CDK2 | Kinase Activity | 706 nM | [2] |
| CDK5 | Kinase Activity | 1050 nM | [2] |
| CDK7 | Kinase Activity | >10 µM | [2] |
| Cellular | |||
| MOLT4 (Leukemia) | Proliferation | 9 nM (72h) | [2] |
| Kasumi-1 (AML) | Viability | 10.02 nM (24h) | [5] |
| U937 (AML) | Viability | 12.15 nM (24h) |[5] |
Table 2: Quantitative Effects of this compound on Transcription
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| Gene Expression | MOLT4 | 250 nM, 6h | 1018 genes significantly downregulated. | [1] |
| Core Regulatory Circuitry (CRC) Genes | MOLT4 | 250 nM, 6h | 2- to 4-log2 fold reduction in most CRC genes. | [1] |
| Spt5 Phosphorylation (pThr806) | HCT116 | 250 nM, 1h | Near-complete loss on MYC and GAPDH genes. | [6] |
| Pol II Ser2 Phosphorylation | Murine HCC | 100 nM | Significant decrease observed. | [4] |
| Differentially Expressed Genes | U937 | 20 nM, 12h | 9668 genes identified as differentially expressed. |[5] |
Detailed Experimental Protocols
The characterization of this compound's role in transcription elongation relies on several key experimental techniques.
This protocol is used to determine the effect of this compound on steady-state mRNA levels.
-
Cell Culture and Treatment: MOLT4 cells are cultured under standard conditions. Cells are treated with 250 nM this compound or a DMSO vehicle control for 6 hours.[1]
-
RNA Isolation: Total RNA is isolated from the treated cells using a suitable reagent like Trizol.
-
Spike-In Normalization: To control for global changes in transcription, synthetic mRNA spike-ins are added to the total RNA samples before library preparation.[1]
-
Library Preparation: Poly-A selection is performed to enrich for mRNA. The mRNA is then fragmented, converted to cDNA, and ligated with sequencing adapters to create the sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed between this compound and DMSO-treated samples, normalized using the spike-in controls.[1]
Caption: Workflow for RNA-seq analysis of this compound treated cells.
This protocol is essential for determining the genome-wide localization of RNA Polymerase II and assessing the effects of this compound on pausing and elongation.
-
Cell Culture and Treatment: MOLT4 cells are treated with this compound or a DMSO control.[1]
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde. The reaction is then quenched.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Spike-In Control: For quantitative comparisons, chromatin from a different species (e.g., Drosophila) is added as a spike-in control before immunoprecipitation.[1]
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the total RNA Polymerase II protein. The antibody-protein-DNA complexes are captured using magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding. The complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced.
-
Data Analysis: Reads are aligned to the reference genome. The spike-in reads are used for normalization. This allows for the quantitative comparison of Pol II occupancy at specific genomic regions (e.g., promoters vs. gene bodies) between this compound and control-treated cells.[1]
Caption: Workflow for Pol II ChIP-seq after this compound treatment.
These assays measure the functional cellular consequences of this compound treatment.
-
Proliferation Assay: MOLT4 cells are seeded in multi-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is assessed using a luminescent assay such as the CellTiter-Glo® kit, which measures ATP levels as an indicator of metabolically active cells. IC50 values are calculated from the dose-response curves.[7]
-
Apoptosis Analysis: Kasumi-1 or U937 cells are treated with this compound for a specified time (e.g., 16 hours). Cells are then harvested and stained with FITC-Annexin V and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[5]
Downstream Consequences and Therapeutic Rationale
The inhibition of transcription elongation by this compound sets off a cascade of events that are particularly detrimental to cancer cells. Many malignancies are characterized by "transcriptional addiction," a heavy reliance on the continuous, high-level expression of key oncogenes, such as MYC, for their survival and proliferation.[1][8]
By inhibiting CDK9, this compound effectively shuts down the transcription of these critical survival genes.[1] The loss of short-lived oncoproteins leads to a collapse of the core regulatory circuitry that drives the cancer phenotype. This, in turn, triggers cell cycle arrest and apoptosis, providing a strong rationale for the development of CDK9 inhibitors as anti-cancer therapeutics.[1][2]
Caption: Logical flow of this compound's anti-cancer activity.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pnas.org [pnas.org]
- 5. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of NVP-2 on RNA Polymerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NVP-2, a potent and selective small molecule inhibitor, and its effects on RNA Polymerase II (Pol II). It is crucial to note that this compound does not directly inhibit RNA Polymerase II. Instead, its mechanism of action is centered on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a primary kinase responsible for regulating the transcriptional activity of Pol II.[1][2][3] By targeting CDK9, this compound indirectly but powerfully modulates Pol II function, leading to significant downstream effects on gene expression and cell viability.
Mechanism of Action: Indirect Inhibition of RNA Polymerase II via CDK9
This compound is a selective, ATP-competitive inhibitor of CDK9.[1][3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[5][6] The P-TEFb complex is a master regulator of transcriptional elongation.[7]
The process begins after RNA Pol II has initiated transcription and then pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is mediated by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF).[5][6] For transcription to proceed into a productive elongation phase, P-TEFb is recruited. CDK9 then phosphorylates several key substrates:
-
The C-Terminal Domain (CTD) of RNA Pol II: Specifically, CDK9 phosphorylates the Serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[3][6]
-
NELF and DSIF: Phosphorylation of these factors causes NELF to dissociate from the complex and converts DSIF into a positive elongation factor.[6]
This compound binds to the ATP pocket of CDK9, preventing these phosphorylation events. The lack of Ser2 phosphorylation on the Pol II CTD stalls the polymerase in its paused state, effectively inhibiting transcriptional elongation.[1][5] This leads to a rapid, dose-dependent reduction in the levels of short-lived mRNAs, many of which encode key oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1).[5][8]
Quantitative Data Presentation
This compound exhibits high potency for CDK9 and significant selectivity over other cyclin-dependent kinases. Its cellular activity is observed in the low nanomolar range across various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Reference(s) |
| CDK9/CycT | 0.514 nM | [1][4][8] |
| CDK1/CycB | 0.584 µM | [4][8] |
| CDK2/CycA | 0.706 µM | [4][8] |
| CDK16/CycY | 0.605 µM | [4][8] |
| CDK5 | 1.050 µM | [6] |
| CDK7 | >10 µM | [6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 9 nM | [4][6][9] |
| SUP-T11 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 91.8 nM | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 123.3 nM | [4] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 10.02 nM (24h) | [10][11] |
| U937 | Acute Myeloid Leukemia (AML) | 12.15 nM (24h) | [10][11] |
Experimental Protocols
This protocol details the methodology to assess the dose-dependent effect of this compound on the phosphorylation of RNA Pol II at Serine 2, a direct downstream marker of CDK9 activity.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RNA Pol II CTD Ser2 (pSer2) overnight at 4°C.
-
Also, probe separate blots or strip and re-probe for total RNA Pol II and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the abundance of pSer2-Pol II relative to total Pol II and the loading control.[8]
-
This protocol measures the anti-proliferative effects of this compound by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cells (e.g., MOLT4) in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow cells to adhere or acclimate overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat the cells with the this compound dilutions for a specified period, typically 72 hours.[1] Include vehicle-only (DMSO) wells as a negative control and wells with no cells as a background control.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.[1]
-
Summary and Conclusion
This compound is a highly selective and potent inhibitor of CDK9. Its primary effect on RNA Polymerase II is indirect, occurring through the blockade of CDK9-mediated phosphorylation of the Pol II C-terminal domain at Serine 2. This action prevents the release of promoter-proximally paused Pol II, thereby inhibiting transcriptional elongation.[1][3] The resulting downregulation of critical oncogenes and survival proteins makes the CDK9-Pol II axis a compelling target for cancer therapy. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug developers to further investigate this compound and other CDK9 inhibitors in preclinical and clinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (NVP2) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NVP-2 Induced Apoptosis Pathway
Executive Summary: NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its primary mechanism of action involves the suppression of transcriptional elongation, a critical process for the expression of genes with short mRNA and protein half-lives. Many of these genes, notably the anti-apoptotic protein MCL-1, are essential for cancer cell survival. By inhibiting CDK9, this compound effectively downregulates MCL-1, which in turn triggers the intrinsic apoptosis pathway, leading to programmed cell death marked by the activation of Caspase-3 and cleavage of PARP.[3][4][5] This guide provides a detailed overview of the this compound-induced apoptosis pathway, its pharmacological profile, and the experimental methodologies used to characterize its effects.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of gene transcription and a promising target for cancer therapy.[4] In partnership with its regulatory subunit, Cyclin T1, it forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][6] The P-TEFb complex is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is essential for releasing RNAP II from a state of promoter-proximal pausing and enabling productive transcription elongation.[3][6] In many cancers, there is a high dependency on the continuous transcription of specific oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1) for survival.[3][5] This transcriptional addiction makes cancer cells particularly vulnerable to CDK9 inhibition. This compound was developed as a highly selective inhibitor to exploit this dependency.[3][4]
The Core Mechanism: CDK9-Mediated Transcriptional Elongation
The regulation of gene expression occurs at multiple levels, with transcriptional elongation being a critical control point.[1] After transcription initiation, RNAP II often pauses approximately 20-60 nucleotides downstream from the transcription start site. This pausing is mediated by factors like the DRB sensitivity-inducing factor (DSIF) and negative elongation factor (NELF).[3] The recruitment of the P-TEFb complex is required to overcome this pause. CDK9, the catalytic subunit of P-TEFb, phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAP II CTD.[1][3][6] This phosphorylation event causes the dissociation of NELF and converts DSIF into a positive elongation factor, allowing RNAP II to transition into a productive elongation phase and synthesize full-length mRNA transcripts.[3]
Figure 1: The role of CDK9 in transcriptional elongation.
Pharmacological Profile of this compound
This compound is distinguished by its high potency and selectivity for CDK9. It functions as an ATP-competitive inhibitor, binding to the kinase domain of CDK9 and preventing the phosphorylation of its substrates.[2] Kinome-wide screening has demonstrated its superior selectivity compared to other CDK inhibitors.[3][4]
Table 1: this compound Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| CDK9/CycT | < 0.514 | [1][2][3][4] |
| CDK1 | 584 | [3] |
| CDK2 | 706 | [3] |
| CDK5 | 1050 | [3] |
| CDK7 | > 10,000 | [3] |
| DYRK1B | 350 | |
The this compound Induced Apoptosis Signaling Pathway
The induction of apoptosis by this compound is a direct consequence of its primary mechanism: the inhibition of CDK9-mediated transcription. The pathway is initiated by target engagement and culminates in the activation of the cell's intrinsic death machinery.
-
Inhibition of CDK9: this compound enters the cell and binds to the ATP pocket of CDK9, preventing it from phosphorylating the RNAP II CTD.[2]
-
Transcriptional Repression: The absence of Ser2 phosphorylation leads to a global, rapid halt in transcriptional elongation. This disproportionately affects the expression of proteins with high turnover rates, including critical cell survival factors.[6]
-
Downregulation of MCL-1: Among the most critical proteins affected is Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic member of the BCL-2 family.[3][6] this compound treatment leads to a rapid, dose-dependent decrease in both MCL-1 mRNA and protein levels.[3][5]
-
Initiation of Intrinsic Apoptosis: MCL-1 normally sequesters pro-apoptotic proteins like BIM and BAK. Its depletion liberates these proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
-
Caspase Cascade Activation: Released cytochrome c triggers the formation of the apoptosome and the activation of initiator Caspase-9, which in turn cleaves and activates executioner caspases, most notably Caspase-3.[4][5]
-
Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of cell death.[4]
Figure 2: The this compound induced apoptosis signaling pathway.
Experimental Evidence and Protocols
The characterization of this compound's apoptotic activity relies on a standard set of in vitro assays to measure cell viability, target engagement, and markers of cell death.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| MOLT4 | Proliferation | IC₅₀ | 9 nM | [3] |
| MOLT4 | Apoptosis | Time to Induction | 4 hours | [3][4] |
| Kasumi-1, U937 | Apoptosis | Flow Cytometry | Increased apoptosis |[5] |
Figure 3: A typical experimental workflow for evaluating this compound.
Key Experimental Protocols
5.1.1 Western Blot for Apoptosis Markers and Target Engagement
-
Cell Treatment & Lysis: Plate cells (e.g., MOLT4 leukemia cells) at a density of 0.5 x 10⁶ cells/mL. Treat with a range of this compound concentrations (e.g., 0-500 nM) for a specified time (e.g., 4, 8, 24 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-RNAP II (Ser2), anti-MCL-1, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-GAPDH).
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
5.1.2 Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: Add this compound in a serial dilution to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[2]
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve.[2]
5.1.3 Apoptosis Quantification by Annexin V Staining
-
Cell Treatment: Treat cells with this compound (e.g., 250 nM) or vehicle control for the desired time (e.g., 24 hours).[4]
-
Staining: Harvest approximately 1-5 x 10⁵ cells and wash with cold PBS. Resuspend cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Preclinical In Vivo Studies
The anti-tumor activity of this compound has been validated in preclinical animal models. In a murine liver cancer model driven by MYC overexpression and Trp53 deletion, this compound demonstrated significant on-target activity and therapeutic efficacy.[7]
Table 3: Summary of this compound In Vivo Efficacy in a Murine Liver Cancer Model
| Parameter | Vehicle Control | This compound (2.5 mg/kg) | This compound (5 mg/kg) | Reference |
|---|---|---|---|---|
| Target Inhibition | Baseline p-Ser2 | Decreased p-Ser2 | Decreased p-Ser2 | [7] |
| Tumor Response | Progressive Disease | Tumor Regression | Tumor Regression | [7] |
| Median Survival | 11 days | 19 days | 25 days |[7] |
Treatment with non-toxic doses of this compound led to a robust antitumor response, characterized by tumor regression and a significant, dose-dependent increase in overall survival.[7]
Conclusion and Future Directions
This compound is a selective and potent inhibitor of CDK9 that induces apoptosis in cancer cells primarily through the transcriptional downregulation of the anti-apoptotic protein MCL-1. Its well-defined mechanism of action, coupled with promising in vitro and in vivo data, establishes it as a valuable tool for cancer research and a potential therapeutic agent. Future work will likely focus on identifying predictive biomarkers to select patient populations most likely to respond, such as tumors with a high dependency on the E2F transcriptional network or those overexpressing MYC.[1] Furthermore, exploring rational combination strategies, such as pairing this compound with FASN inhibitors or other targeted agents, may enhance its anti-proliferative and apoptotic effects and overcome potential resistance mechanisms.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
NVP-2 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for NVP-2, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor, as a potential therapeutic agent for Acute Myeloid Leukemia (AML). The focus is on its mechanism of action, synergistic effects when combined with the fatty acid synthase (FASN) inhibitor Orlistat, and the underlying signaling pathways.
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel therapeutic strategies. Recent preclinical research has highlighted the potential of targeting transcriptional dependencies in AML cells. This compound, a selective inhibitor of CDK9, has emerged as a promising candidate. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of key oncogenes and anti-apoptotic proteins that drive AML cell survival and proliferation. This guide details the preclinical rationale and data supporting the investigation of this compound in AML, with a particular focus on its synergistic combination with Orlistat.
This compound: Mechanism of Action in AML
This compound is a potent, ATP-competitive small molecule inhibitor of CDK9.[1] By inhibiting CDK9, this compound effectively blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a crucial step for productive transcription elongation.[2][3] In AML, this leads to the downregulation of short-lived and highly transcribed genes that are critical for cancer cell survival, including the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[4][5] The dependency of AML cells on the continuous transcription of these survival factors makes them particularly vulnerable to CDK9 inhibition.
The combination of this compound with Orlistat, a FASN inhibitor, has shown enhanced anti-leukemic activity.[4] Orlistat inhibits fatty acid synthase, an enzyme overexpressed in many cancers, including AML, and is crucial for lipid metabolism and cell proliferation.[6][7] The dual targeting of transcriptional machinery by this compound and cellular metabolism by Orlistat represents a promising therapeutic strategy.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro studies of this compound and Orlistat in AML cell lines.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Compound | IC50 (24-hour) | Reference |
| Kasumi-1 | This compound | 10.02 nM | [4] |
| U937 | This compound | 12.15 nM | [4] |
Table 2: In Vitro Efficacy of Orlistat in AML Cell Lines
| Cell Line | Compound | IC50 (48-hour) | Reference |
| Kasumi-1 | Orlistat | 16.09 µM | [4] |
| U937 | Orlistat | 20.29 µM | [4] |
Table 3: In Vitro Efficacy of this compound in Other Cancer Cell Lines
| Cell Line | Compound | IC50 | Reference |
| MOLT4 (T-ALL) | This compound | 9 nM | [2] |
Signaling Pathways and Experimental Workflows
This compound and Orlistat Signaling Pathway in AML
The combination of this compound and Orlistat impacts multiple critical signaling pathways in AML cells. This compound's inhibition of CDK9 leads to the downregulation of c-Myc and MCL-1. The combination therapy also results in decreased phosphorylation of Akt and mTOR, key components of a central cell survival and proliferation pathway. This culminates in the reduced expression of SREBF1, a key transcription factor in lipid metabolism, and the induction of apoptosis, as evidenced by increased cleaved PARP and Caspase-3.[4]
Caption: Signaling pathway of this compound and Orlistat in AML.
Experimental Workflow for In Vitro Analysis
The preclinical evaluation of this compound and Orlistat in AML cell lines typically follows a standardized workflow to assess cell viability, apoptosis, and changes in protein expression. This involves treating AML cell lines with the compounds, followed by a series of downstream assays.
Caption: Experimental workflow for in vitro AML studies.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and Orlistat in AML.
Cell Culture and Reagents
-
Cell Lines: Human AML cell lines Kasumi-1 and U937 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compounds: this compound and Orlistat are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.
Cell Viability Assay
-
AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Cells are treated with a range of concentrations of this compound, Orlistat, or the combination. A DMSO-treated group serves as the vehicle control.
-
After 24 or 48 hours of incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the DMSO-treated control cells. IC50 values are determined using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Kasumi-1 and U937 cells are treated with this compound, Orlistat, or the combination for 16 hours.
-
For Apoptosis: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells are then washed and stained with PI containing RNase A.
-
Samples are analyzed on a flow cytometer. The percentages of apoptotic cells (Annexin V positive) and cells in different phases of the cell cycle (G1, S, G2/M) are quantified.
Western Blot Analysis
-
AML cells are treated with this compound, Orlistat, or the combination for 16 hours.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against Akt, p-Akt, mTOR, SREBF1, c-Myc, MCL1, PARP, cleaved Caspase-3, and GAPDH (as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, particularly in combination with Orlistat, represents a promising therapeutic strategy for AML. The dual inhibition of CDK9-mediated transcription and FASN-driven lipogenesis effectively induces apoptosis in AML cells. Further investigation in preclinical in vivo models of AML is warranted to assess the efficacy, safety, and pharmacokinetics of this combination therapy. Ultimately, these studies could provide the foundation for future clinical trials of this compound in patients with AML. As of now, there are no registered clinical trials for this compound in AML.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NVP-2 for Melanoma Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, with a substantial portion of tumors lacking actionable mutations in genes like BRAF and NRAS. This has spurred research into alternative therapeutic strategies, including the targeting of transcriptional dependencies. NVP-2, a selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising agent in preclinical melanoma research. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols for its investigation, and its potential in melanoma therapy.
Core Mechanism of Action: Targeting Transcriptional Elongation
This compound exerts its anti-melanoma effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). By inhibiting CDK9, this compound effectively stalls RNAPII, leading to a global suppression of transcription, particularly of genes with short half-lives, including many oncogenes and survival factors.
Research has shown that this compound demonstrates greater efficacy in melanoma cell lines that are wild-type for BRAF, NRAS, and NF1 (triple wild-type). This increased sensitivity is linked to a dependency on the E2F family of transcription factors. The inhibition of CDK9 by this compound disrupts a critical cell cycle network involving these transcriptional regulators, leading to cell cycle arrest and apoptosis in these specific melanoma subtypes.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound in melanoma models.
Table 1: In Vitro Activity of this compound in Melanoma Cell Lines
| Cell Line | Genotype | This compound Concentration | Effect | Reference |
| Multiple BRAFwt/NRASwt/NF1wt | Wild-Type | 500 nM | Greater suppression compared to mutant lines | |
| RAC1-mutant YUMM1.7 | BrafV600E, Pten null, Cdkn2a null, RAC1P29S | Not Specified | Increased sensitivity to this compound | [1] |
Table 2: In Vitro IC50 Values of this compound
| Target | IC50 | Cell Line (if applicable) | Reference |
| CDK9 | <0.5 nM | Not Applicable (Biochemical Assay) | [2] |
Table 3: In Vivo Efficacy of this compound in Melanoma Xenograft Models
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| A375 (BRAF V600E) | NVP-LDE-225 (a different NVP compound) 60 mg/kg daily by oral gavage | Inhibition of melanoma growth | [3][4] |
Note: Specific in vivo efficacy data for this compound in melanoma xenograft models, such as tumor growth inhibition percentages, are not extensively detailed in the currently available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in melanoma research.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of melanoma cell lines.
Protocol:
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blotting
Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins in the CDK9 signaling pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat melanoma cells with this compound (e.g., 500 nM) for a specified time (e.g., 8 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-CDK9
-
Anti-phospho-RNAPII (Ser2)
-
Anti-E2F1
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RNA Sequencing (RNA-Seq)
Objective: To perform a global analysis of gene expression changes in melanoma cells following this compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat melanoma cells with this compound (e.g., 500 nM) or vehicle for a specified time (e.g., 8 hours).
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) and assess RNA quality and quantity.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient for differential gene expression analysis (e.g., >20 million reads per sample).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways and processes.
-
CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate CDK9 knockout melanoma cell lines to validate the on-target effects of this compound.
Protocol:
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting a conserved exon of the CDK9 gene using online tools (e.g., CHOPCHOP, Synthego).
-
Vector Construction: Clone the designed gRNA sequences into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfection/Transduction:
-
Deliver the Cas9/gRNA plasmid into melanoma cells using a suitable transfection reagent (e.g., Lipofectamine) or a lentiviral delivery system for higher efficiency.
-
-
Selection and Clonal Isolation:
-
Select for successfully transfected/transduced cells using the appropriate selection agent (e.g., puromycin).
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to confirm the presence of insertions or deletions (indels).
-
Western Blotting: Perform Western blotting to confirm the absence of CDK9 protein expression in the knockout clones.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical melanoma mouse model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for in vivo administration (e.g., a solution for oral gavage or intraperitoneal injection).
-
Administer this compound at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule). The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound in melanoma.
This compound Mechanism of Action in Melanoma
Caption: this compound inhibits CDK9, blocking transcriptional elongation and leading to apoptosis.
Experimental Workflow for In Vitro this compound Evaluation
Caption: Workflow for evaluating this compound's effects on melanoma cells in vitro.
Logical Relationship in this compound's Preferential Activity
Caption: Logical flow illustrating this compound's preferential activity in specific melanoma genotypes.
Potential for Combination Therapies
The mechanism of action of this compound suggests its potential for use in combination with other anti-melanoma agents. While specific preclinical or clinical data for this compound combinations in melanoma are limited, the following strategies warrant investigation:
-
With BRAF/MEK Inhibitors: In BRAF-mutant melanomas that develop resistance to targeted therapies, the addition of a CDK9 inhibitor like this compound could potentially overcome resistance mechanisms that involve transcriptional reprogramming.
-
With Immune Checkpoint Inhibitors: By inducing apoptosis and potentially altering the tumor microenvironment, this compound might enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. CDK9 inhibition has been shown to increase the surface expression of PD-L1 and MHC Class I proteins in some cancer models, which could sensitize tumors to immunotherapy[1].
Conclusion
This compound represents a promising therapeutic agent for a subset of melanomas, particularly those lacking common driver mutations. Its targeted inhibition of CDK9 and subsequent disruption of transcriptional elongation provide a clear mechanism for its anti-tumor activity. Further research is needed to fully elucidate its efficacy in various melanoma subtypes, to optimize its use in vivo, and to explore its potential in combination therapies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the potential translation of this compound into clinical practice for melanoma treatment.
References
- 1. Unique vulnerability of RAC1-mutant melanoma to combined inhibition of CDK9 and immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression analysis and molecular targeting of cyclin-dependent kinases in advanced melanoma: Functional analysis and molecular targeting of cyclin-dependent kinase family members in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Functional Gene Knockout Melanoma Cell Lines by CRISPR-Cas9 Gene Editing | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to NVP-2: A Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NVP-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended to support research and development efforts in the fields of oncology and molecular biology.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino}methyl)oxane-4-carbonitrile[1]. Its chemical structure is characterized by a bipyridinyl core linked to a substituted cyclohexane and an oxane-carbonitrile moiety.
Chemical Structure:
(Note: This is a 2D representation and does not fully convey the stereochemistry)
| Property | Value | Source |
| IUPAC Name | 4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino}methyl)oxane-4-carbonitrile | [1] |
| Synonyms | NVP 2, NVP2 | [1] |
| CAS Number | 1263373-43-8 | [1] |
| Molecular Formula | C27H37ClN6O2 | [1] |
| Molecular Weight | 513.08 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical) | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol (95 mg/mL). Insoluble in water. | [2][3] |
| Storage | Short term (days to weeks) at 0 - 4 °C. Long term at -20 °C. | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective ATP-competitive inhibitor of CDK9[2][4]. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), as well as negative elongation factors such as DSIF (DRB-sensitivity-inducing factor) and NELF (Negative Elongation Factor).
The phosphorylation of these substrates by P-TEFb is a key step in releasing RNAP II from promoter-proximal pausing, thereby allowing the transition into productive transcriptional elongation. By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAP II and other elongation factors. This leads to a stall in transcriptional elongation, particularly of genes with short-lived mRNA transcripts, including several key anti-apoptotic proteins such as Mcl-1 and Myc. The downregulation of these survival proteins subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
The inhibitory activity of this compound against CDK9 and other kinases is summarized in the table below.
| Target Kinase | IC50 |
| CDK9/CycT | 0.514 nM |
| CDK1/CycB | 0.584 µM |
| CDK2/CycA | 0.706 µM |
| CDK16/CycY | 0.605 µM |
Data sourced from[4].
The high selectivity of this compound for CDK9 over other CDKs makes it a valuable tool for studying the specific roles of CDK9 in cellular processes and a promising candidate for therapeutic development.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting transcriptional elongation and inducing apoptosis.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (Improved Route)
An improved, efficient synthesis of this compound has been reported, avoiding harsh reaction conditions. The synthesis is convergent, involving the preparation of two key intermediates which are then coupled.
Experimental Workflow for this compound Synthesis:
Caption: Workflow for the convergent synthesis of this compound.
A detailed, step-by-step protocol with specific reagent quantities and reaction conditions can be found in the cited literature.
CDK9 Kinase Activity Assay
The inhibitory effect of this compound on CDK9 kinase activity can be determined using a variety of commercially available kinase assay kits, typically based on luminescence or fluorescence resonance energy transfer (FRET). The following is a representative protocol.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 2 mM DTT, 10 mM MgCl2)
-
ATP
-
CDK9 substrate (e.g., a peptide containing the RNAP II CTD consensus sequence)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK9/Cyclin T1 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
The effect of this compound on the viability of cancer cell lines (e.g., MOLT-4) can be assessed using colorimetric or fluorometric assays such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear or white-walled microplates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add the solubilization solution and incubate until the crystals are dissolved. Measure the absorbance at ~570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Apoptosis
Induction of apoptosis by this compound can be confirmed by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and by assessing the phosphorylation status of RNAP II.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-phospho-RNAP II Ser2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The appearance of the cleaved PARP fragment (~89 kDa) and a decrease in the full-length PARP (~116 kDa), along with a reduction in the phospho-RNAP II Ser2 signal, are indicative of this compound-induced apoptosis and target engagement, respectively.
Conclusion
This compound is a powerful and selective research tool for investigating the biological functions of CDK9 and the consequences of inhibiting transcriptional elongation. Its potent anti-proliferative and pro-apoptotic activities in cancer cells highlight its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of this compound's chemical and biological properties, along with standardized protocols for its study, to facilitate further research and drug discovery efforts.
References
NVP-2: A Potent and Selective CDK9 Inhibitor for Transcriptional Regulation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 represents a compelling therapeutic target in various diseases, particularly in cancers characterized by transcriptional dysregulation. This technical guide provides a comprehensive overview of the biochemical and cellular properties of this compound, detailed experimental protocols for its use, and a summary of its activity. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate the roles of CDK9 in biological systems and to explore its therapeutic potential.
Core Properties of this compound
This compound is a well-characterized chemical probe with a molecular weight of approximately 513.08 g/mol and the chemical formula C₂₇H₃₇ClN₆O₂.[1][2][3] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 513.08 g/mol [1][2] |
| Chemical Formula | C₂₇H₃₇ClN₆O₂[1] |
| CAS Number | 1263373-43-8[1] |
| Appearance | Solid powder[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 95 mg/mL)[2][3] |
Mechanism of Action and Biological Activity
This compound functions as a potent and selective ATP-competitive inhibitor of CDK9.[4] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, as well as the negative elongation factors DSIF and NELF. By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation event, leading to a stall in transcriptional elongation and subsequent downregulation of short-lived anti-apoptotic proteins, ultimately inducing apoptosis in sensitive cell lines.
Kinase Selectivity
This compound exhibits high selectivity for CDK9. Kinome-wide screening has demonstrated its potent inhibition of CDK9 with a reported IC50 value of less than 0.514 nM.[4] While it shows some activity against a limited number of other kinases at higher concentrations, its selectivity profile makes it a valuable tool for specifically probing CDK9 function.
| Kinase | IC50 (nM) |
| CDK9/CycT1 | <0.514[4] |
| DYRK1B | 350[4] |
| CDK1/CycB | 584 |
| CDK2/CycA | 706 |
| CDK7 | >10,000[5] |
| CDK13 | >10,000 |
Cellular Activity
In cellular assays, this compound demonstrates potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those dependent on transcriptional addiction. For example, in the MOLT4 T-cell acute lymphoblastic leukemia cell line, this compound inhibits cell proliferation with an IC50 of 9 nM.[5] In vivo studies in mouse models of hepatocellular carcinoma have shown that this compound treatment leads to tumor regression and a significant survival benefit at doses of 2.5 mg/kg and 5 mg/kg.[5][6]
| Cell Line | Assay | IC50 (nM) |
| MOLT4 (T-ALL) | Proliferation | 9[5] |
| Kasumi-1 (AML) | Viability (24h) | 10.02[7] |
| U937 (AML) | Viability (24h) | 12.15[7] |
Signaling Pathway
The signaling pathway affected by this compound is central to the regulation of gene transcription. The diagram below illustrates the mechanism of action of this compound in the context of the CDK9-mediated transcriptional elongation pathway.
Caption: this compound inhibits CDK9, preventing phosphorylation of RNAPII and DSIF/NELF, leading to stalled transcription.
Experimental Protocols
This section provides detailed protocols for key experiments involving this compound.
In Vitro CDK9 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against CDK9.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
CDK9 substrate (e.g., a peptide containing the RNAPII CTD sequence)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
In a multiwell plate, add the diluted this compound or vehicle control.
-
Add the CDK9/Cyclin T1 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Prepare a substrate/ATP mix in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque-walled 96-well or 384-well plates
-
Multichannel pipette
Procedure:
-
Seed cells in a multiwell plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the diluted this compound or vehicle control and incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of RNAPII Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of RNAPII at Serine 2.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total-RNAPII, and a loading control (e.g., anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total RNAPII.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows when working with this compound.
Caption: A typical experimental workflow for characterizing the activity of this compound.
Caption: The logical cascade of events following the inhibition of CDK9 by this compound.
Conclusion
This compound is a powerful and selective chemical probe for studying the biological functions of CDK9. Its well-defined mechanism of action and potent activity make it an invaluable tool for researchers in the fields of transcription, cell cycle regulation, and cancer biology. The experimental protocols and data provided in this guide offer a solid foundation for the successful application of this compound in a variety of research settings. As our understanding of the role of transcriptional dysregulation in disease continues to grow, selective CDK9 inhibitors like this compound will be instrumental in the development of novel therapeutic strategies.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. youtube.com [youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NVP-2 In Vitro
Introduction
NVP-2 is a potent, selective, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[5][6] Inhibition of CDK9 by this compound leads to the suppression of transcriptional elongation, downregulation of anti-apoptotic proteins such as MCL-1, and subsequent induction of apoptosis in cancer cells.[1][5][6] These characteristics make this compound a valuable chemical probe for studying CDK9 biology and a potential therapeutic agent, particularly in hematological malignancies.[4][7]
These application notes provide detailed protocols for the in vitro use of this compound, enabling researchers to investigate its biological effects on various cell lines.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 Value | Notes |
| CDK9/CycT | 0.514 nM | Primary Target [1][2][3] |
| CDK1/CycB | 0.584 µM | >1000-fold less potent than CDK9[2][3][4] |
| CDK2/CycA | 0.706 µM | >1000-fold less potent than CDK9[2][3][4] |
| CDK5 | 1.05 µM | |
| CDK7 | >10 µM | [6] |
| CDK16/CycY | 0.605 µM | [2][3] |
| DYRK1B | 350 nM |
Table 2: this compound Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 9 nM | 72 hours[3][6][8] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 10.02 nM | 24 hours[7] |
| U937 | Acute Myeloid Leukemia (AML) | 12.15 nM | 24 hours[7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.1233 µM | Not Specified[3] |
| SUP-T11 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.0918 µM | Not Specified[3] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.1688 µM | Not Specified[3] |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (CAS No. 1263373-43-8)[1]
-
Ethanol[1]
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO and Ethanol at concentrations up to 100 mM (51.31 mg/mL).[1] For most cell-based assays, a stock concentration of 10-20 mM in fresh, anhydrous DMSO is recommended.
-
To prepare a 10 mM stock solution, dissolve 5.13 mg of this compound powder in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to one year.[1]
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of this compound on a given cell line.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4, U937)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Allow cells to attach or stabilize overnight, if applicable.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing anti-proliferative IC50 values.[1][8]
-
After incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Analysis by Western Blot
Objective: To assess this compound-induced apoptosis by detecting the cleavage of key apoptotic markers.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
This compound stock solution
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-MCL-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 250 nM) or DMSO for a specified time (e.g., 6, 12, 24 hours).[2][3]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Increased levels of cleaved PARP and cleaved Caspase-3 indicate apoptosis.[2][8]
Analysis of CDK9-Mediated Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of the RNAP II C-terminal domain, a direct substrate of CDK9.
Protocol: This protocol follows the same steps as the Western Blot protocol above (Protocol 3). The key difference is the use of a primary antibody specific for the phosphorylated form of RNAP II at Serine 2 of the C-terminal domain (pSer2-RNAP II). Inhibition of CDK9 by this compound is expected to lead to a dose-dependent decrease in the pSer2-RNAP II signal.[2]
Visualizations
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and leading to apoptosis.
Caption: Workflow for determining the anti-proliferative IC50 of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-2 Treatment of MOLT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-2 is a potent and highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1][2] In various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), dysregulation of transcriptional processes is a common oncogenic driver. The MOLT-4 cell line, derived from a patient with T-ALL, is a widely used model for studying the pathogenesis of this disease and for evaluating the efficacy of novel therapeutic agents. Inhibition of CDK9 by this compound in MOLT-4 cells leads to a reduction in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, ultimately inducing apoptosis and inhibiting cell proliferation.[1] These application notes provide a comprehensive overview of the effects of this compound on MOLT-4 cells and detailed protocols for relevant experiments.
Data Presentation
Quantitative Effects of this compound on MOLT-4 Cells
The following table summarizes the key quantitative data regarding the treatment of MOLT-4 cells with this compound, as reported in the literature.
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| IC50 (CDK9/CycT1) | 0.514 nM | - | Cell-free kinase assay | [3] |
| IC50 (Proliferation) | 9 nM | MOLT-4 | 72-hour treatment, CellTiter-Glo assay | [1] |
| Apoptosis Induction | ~100% Annexin V positive cells | MOLT-4 | 250 nM this compound for 24 hours | [4] |
| Protein Modulation | Cleavage of PARP and Caspase-3, loss of MCL-1 | MOLT-4 | 250 nM this compound, 4-24 hour treatment | [1] |
| Transcriptional Inhibition | Reduced mRNA levels of MYB and RUNX1 | MOLT-4 | 250 nM this compound for 6 hours | [4] |
| Target Engagement | Engagement of CDK9 | MOLT-4 | 6-hour treatment | [1][4] |
Signaling Pathways
This compound Mechanism of Action in MOLT-4 Cells
This compound exerts its anti-leukemic effects by inhibiting CDK9, a master regulator of transcriptional elongation. This inhibition sets off a cascade of events leading to apoptosis. The diagram below illustrates the proposed signaling pathway.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]
Application Notes: NVP-2 in Kasumi-1 and U937 Cell Lines
Introduction
NVP-2 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcriptional elongation and is considered a promising therapeutic target in cancers characterized by transcriptional dysregulation, such as Acute Myeloid Leukemia (AML).[2][3] Kasumi-1 and U937 are well-established human cell lines used extensively in AML research. Kasumi-1 was derived from a patient with AML (M2 subtype) and is characterized by the t(8;21) translocation. U937 was established from the pleural effusion of a patient with histiocytic lymphoma and serves as a model for monocytic leukemia.[4][5] This document details the application of this compound in these two cell lines, summarizing its effects on cell viability, apoptosis, and key signaling pathways, and provides detailed protocols for relevant experiments.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of CDK9.[1] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This action is crucial for releasing RNAP II from promoter-proximal pausing, allowing for productive transcript elongation of many genes, including key proto-oncogenes and anti-apoptotic proteins. By inhibiting CDK9, this compound prevents this phosphorylation step, leading to a global downregulation of transcription, particularly affecting short-lived transcripts of proteins essential for cancer cell survival, such as c-Myc and MCL-1.[3][6] This ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[6][7]
Effects of this compound on Kasumi-1 and U937 Cell Lines
Studies show that this compound effectively inhibits the viability of both Kasumi-1 and U937 cells in a dose-dependent manner.[6] The inhibition of CDK9 by this compound in U937 cells leads to differential expression of thousands of genes, affecting pathways related to the cell cycle, apoptosis, and DNA repair.[6][8]
-
Cell Viability and Proliferation: this compound treatment significantly reduces the viability and proliferation of both cell lines. The half-maximal inhibitory concentration (IC50) after 24 hours of treatment highlights its potent anti-proliferative effects.[6]
-
Apoptosis and Cell Cycle: The primary mechanism of this compound-induced cell death is apoptosis.[6] Treatment with this compound leads to the cleavage of PARP and Caspase-3, key markers of apoptosis.[3][6] Furthermore, this compound can induce cell cycle arrest, a common outcome of CDK inhibition.[6]
-
Signaling Pathways: this compound treatment impacts several critical survival pathways. In both Kasumi-1 and U937 cells, it has been shown to downregulate the expression of key survival proteins like MCL1 and c-Myc.[6] It also affects the Akt/mTOR/SREBF1 signaling pathway, which is crucial for cell growth, proliferation, and lipid metabolism.[2][6]
Synergistic Effects with Orlistat
Research indicates that combining this compound with Orlistat, a Fatty Acid Synthase (FASN) inhibitor, results in enhanced anti-proliferative and apoptotic effects in both Kasumi-1 and U937 cells.[6] Orlistat inhibits FASN, disrupting lipid metabolism, which is often reprogrammed in cancer cells to support rapid growth.[6] The combination therapy demonstrates a significant reduction in the IC50 values for this compound, suggesting a synergistic interaction that could be a promising therapeutic strategy for AML.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound, both as a single agent and in combination with Orlistat, on Kasumi-1 and U937 cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Treatment | Incubation Time | IC50 Value |
|---|---|---|---|
| Kasumi-1 | This compound alone | 24 hours | 10.02 nM[6] |
| U937 | This compound alone | 24 hours | 12.15 nM[6] |
| Kasumi-1 | This compound + 10 µM Orlistat | 24 hours | 7.58 nM[6] |
| U937 | this compound + 10 µM Orlistat | 24 hours | 8.99 nM[6] |
Table 2: IC50 Values of Orlistat
| Cell Line | Treatment | Incubation Time | IC50 Value |
|---|---|---|---|
| Kasumi-1 | Orlistat alone | 48 hours | 16.09 µM[6] |
| U937 | Orlistat alone | 48 hours | 20.29 µM[6] |
Visualizations
Caption: this compound inhibits CDK9, blocking transcription and key survival pathways.
Caption: Workflow for determining cell viability and IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Synergistic inhibitory effects of low-dose decitabine in combination with bortezomib in the AML cell line Kasumi-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-V-P-2 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2][3] Dysregulation of transcriptional processes is a hallmark of many cancers, making CDK9 an attractive therapeutic target.[4] this compound inhibits CDK9 kinase activity, leading to a decrease in RNAP II phosphorylation, subsequent downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as c-MYC, and ultimately inducing apoptosis in cancer cells.[2][5] These application notes provide a comprehensive overview of the experimental design for utilizing this compound in cancer cell research, including detailed protocols and data presentation.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of Serine 2 (Ser2) on the C-terminal domain of RNA Polymerase II, a crucial step for the transition from transcriptional pausing to productive elongation.[3] The resulting decrease in transcriptional elongation disproportionately affects genes with short half-lives, including many oncogenes and anti-apoptotic proteins that are essential for cancer cell survival and proliferation.[2][5]
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various parameters.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Other CDKs | Reference |
| CDK9/CycT | < 0.514 | >1,000-fold vs. CDK1, CDK2, CDK5 | [1][2][3] |
| CDK1 | 584 | - | [2] |
| CDK2 | 706 | - | [2] |
| CDK5 | 1050 | - | [2] |
| CDK7 | >10,000 | - | [2] |
| DYRK1B | 350 | - | [4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 9 | [2] |
| Kasumi-1 | Acute Myeloid Leukemia | ~15 (used in combination studies) | [6] |
| U937 | Histiocytic Lymphoma | ~15 (used in combination studies) | [6] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on cancer cells are provided below.
Protocol 1: Cell Viability Assay (Anti-proliferative Effect)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 1 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the this compound-treated wells to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Caption: Workflow for cell viability assay.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis in cancer cells following this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line (e.g., Kasumi-1, U937)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 15 nM for Kasumi-1 and U937 cells) or a vehicle control for 16 hours.[6]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of target proteins, such as phosphorylated RNAP II, c-MYC, and MCL-1.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-c-MYC, anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of transcriptional regulation in cancer. Its high potency and selectivity for CDK9 allow for precise interrogation of this signaling pathway. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this compound, from assessing its anti-proliferative and pro-apoptotic activity to elucidating its impact on downstream protein expression. These experimental approaches will aid researchers in further understanding the therapeutic potential of CDK9 inhibition in various cancer contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following NVP-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
NVP-2 is a potent and highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] this compound exerts its biological effects by inhibiting the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb).[3][4] This inhibition leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), which is crucial for productive transcription elongation.[2][3][4][5] Consequently, this compound treatment results in the downregulation of short-lived anti-apoptotic proteins and key oncogenes, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][6]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the cellular response to this compound treatment, focusing on key downstream signaling proteins.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the quantitative effects of this compound treatment on the expression and phosphorylation of key proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on RNAPII Phosphorylation and Downstream Targets
| Cell Line | This compound Concentration | Incubation Time | Target Protein | Change in Expression/Phosphorylation | Reference |
| Primary MCL patient samples | Dose-dependent | Not Specified | RNAPII CTD pSer2 | Suppressed | [2] |
| Primary MCL patient samples | Dose-dependent | Not Specified | pAKT | Suppressed | [2] |
| Primary MCL patient samples | Dose-dependent | Not Specified | MYC | Suppressed | [2] |
| Primary MCL patient samples | Dose-dependent | Not Specified | MCL-1 | Suppressed | [2] |
| LNCaP | Increasing dose | 24 hours | Not Specified | Dose-dependent changes | [2] |
| SET-2 and HEL92.1.7 | Not Specified | Not Specified | p-Rbp1 (RNAP2) | Attenuated | [7] |
| SET-2 and HEL92.1.7 | Not Specified | Not Specified | c-Myc | Attenuated | [7] |
| SET-2 and HEL92.1.7 | Not Specified | Not Specified | MCL1 | Attenuated | [7] |
| SET-2 and HEL92.1.7 | Not Specified | Not Specified | XIAP | Attenuated | [7] |
| Kasumi-1 and U937 | Not Specified | 16 hours | p-Akt | Decreased | [6] |
| Kasumi-1 and U937 | Not Specified | 16 hours | mTOR | Decreased | [6] |
| Kasumi-1 and U937 | Not Specified | 16 hours | SREBF1 | Decreased | [6] |
| Kasumi-1 and U937 | Not Specified | 16 hours | c-MYC | Decreased | [6] |
| Kasumi-1 and U937 | Not Specified | 16 hours | MCL1 | Decreased | [6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Incubation Time | Target Protein | Change in Expression | Reference |
| Primary MCL patient samples | Dose-dependent | Not Specified | PARP cleavage | Augmented | [2] |
| Kasumi-1 and U937 | Not Specified | 16 hours | Cleaved Caspase-3 | Increased | [6] |
| Kasumi-1 and U937 | Not Specified | 16 hours | Cleaved PARP | Increased | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the general workflow for Western blot analysis after this compound treatment.
Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and subsequent gene transcription, leading to apoptosis.
Caption: A stepwise workflow for Western blot analysis following this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
-
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Tissue culture plates/flasks
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells in the appropriate medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in tissue culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 16, or 24 hours).[2][6]
-
Protein Extraction and Quantification
-
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit (or equivalent)
-
-
Procedure:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Western Blot Analysis
-
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL-1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[8]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands using appropriate software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between samples.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Application Note: Identifying NVP-2 Target Genes Using RNA-Seq
Introduction
NVP-2 is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[3][4] By phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, CDK9 facilitates the transition from promoter-proximal pausing to productive gene transcription.[3][5][6][7] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, such as MCL-1 and MYC, making CDK9 an attractive therapeutic target.[8][9][10] Inhibition of CDK9 has been shown to lead to the downregulation of these critical survival genes and induce apoptosis in cancer cells.[4][8][11][12]
This application note provides a comprehensive protocol for utilizing RNA sequencing (RNA-seq) to identify the genome-wide transcriptional consequences of this compound treatment in a cancer cell line. RNA-seq is a powerful tool for discovering drug targets and mechanisms of action by providing a quantitative and unbiased profile of the transcriptome.[13][14] The following sections detail the experimental workflow, data analysis pipeline, and expected outcomes for identifying genes and pathways modulated by this compound.
Experimental Workflow
The overall workflow for identifying this compound target genes using RNA-seq involves several key stages, from cell culture and treatment to bioinformatics analysis of the sequencing data. A high-level overview of this process is depicted in the workflow diagram below.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to transcriptional inhibition or with a known dependency on MYC or MCL-1 (e.g., MOLT-4, a human acute lymphoblastic leukemia cell line).
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treat cells with a predetermined concentration of this compound (e.g., based on IC50 values from proliferation assays) and a vehicle control (DMSO).
-
Include at least three biological replicates for each condition (this compound treated and vehicle control).
-
Incubate the cells for a specified duration (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.
-
RNA Extraction and Quality Control
-
Cell Lysis and Homogenization: Harvest the cells and lyse them using a reagent such as TRIzol.
-
RNA Isolation: Perform RNA isolation using a standard phenol-chloroform extraction followed by isopropanol precipitation, or use a column-based RNA purification kit.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control (QC):
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
RNA-Seq Library Preparation and Sequencing
-
Poly(A) Selection or Ribosomal RNA Depletion:
-
For protein-coding gene analysis, enrich for mRNA by selecting for the poly(A) tail.
-
Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
-
RNA Fragmentation: Fragment the enriched RNA into smaller pieces suitable for sequencing.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads for differential gene expression analysis).
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Import the count matrix into an R environment.
-
Use packages such as DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify differentially expressed genes (DEGs) between this compound treated and vehicle control samples.[2][7]
-
Set significance thresholds, typically a false discovery rate (FDR) adjusted p-value < 0.05 and a |log2(Fold Change)| > 1.
-
-
Functional Enrichment and Pathway Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify biological processes and signaling pathways affected by this compound.
-
Data Presentation: Expected Downregulated Genes
Inhibition of CDK9 by this compound is expected to cause a significant downregulation of genes with short-lived transcripts, particularly those regulated by super-enhancers.[9] This includes key oncogenes and anti-apoptotic factors. The following table presents a hypothetical summary of quantitative data for genes expected to be downregulated upon this compound treatment.
| Gene Symbol | Gene Name | Log2(Fold Change) | p-value | FDR (q-value) |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.58 | 1.2e-50 | 3.5e-46 |
| MCL1 | MCL1 Apoptosis Regulator, BCL2 Family Member | -2.15 | 4.5e-42 | 8.2e-38 |
| CCND1 | Cyclin D1 | -1.89 | 7.8e-35 | 1.1e-30 |
| BCL2L1 | BCL2 Like 1 (BCL-XL) | -1.55 | 2.3e-28 | 2.9e-24 |
| MYB | MYB Proto-Oncogene, Transcription Factor | -1.98 | 9.1e-38 | 1.5e-33 |
| CDK6 | Cyclin Dependent Kinase 6 | -1.21 | 6.4e-22 | 5.8e-18 |
| E2F1 | E2F Transcription Factor 1 | -1.43 | 3.7e-26 | 4.1e-22 |
| VEGFA | Vascular Endothelial Growth Factor A | -1.76 | 1.5e-31 | 1.9e-27 |
Signaling Pathway Visualization
The primary mechanism of action of this compound is the inhibition of CDK9, which is a core component of the P-TEFb complex. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to its stalling at promoter-proximal regions and a subsequent decrease in the transcription of downstream target genes, including critical oncogenes.
Conclusion
The protocol described in this application note provides a robust framework for using RNA-seq to elucidate the mechanism of action of the CDK9 inhibitor, this compound. By analyzing the genome-wide transcriptional changes following this compound treatment, researchers can identify key target genes and affected signaling pathways. This information is crucial for understanding the drug's efficacy, identifying potential biomarkers of response, and guiding further preclinical and clinical development. The expected downregulation of oncogenes like MYC and anti-apoptotic factors such as MCL1 underscores the therapeutic potential of targeting the CDK9-mediated transcriptional machinery in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 10. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 13. oncotarget.com [oncotarget.com]
- 14. lcsciences.com [lcsciences.com]
Application Note: Measuring Cell Viability in Response to the CDK9 Inhibitor NVP-2 using the CellTiter-Glo® Luminescent Assay
Introduction
NVP-2 is a potent and highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[4][5] This phosphorylation is essential for the transition from abortive to productive transcriptional elongation, particularly for genes with short-lived mRNA transcripts, including many anti-apoptotic proteins (e.g., MCL-1) and oncogenes (e.g., c-Myc).[5][6] By inhibiting CDK9, this compound effectively suppresses the transcription of these crucial survival factors, leading to cell cycle arrest and apoptosis in cancer cells.[1][6] This makes this compound a promising therapeutic agent, particularly for transcriptionally addicted cancers like acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[6][7]
The CellTiter-Glo® Luminescent Cell Viability Assay provides a straightforward and sensitive method for quantifying the cytotoxic effects of compounds like this compound.[8][9] The assay measures the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[8] The assay procedure involves adding a single reagent directly to the cultured cells, which causes cell lysis and generates a luminescent signal produced by a proprietary, thermostable luciferase.[9][10] The intensity of this "glow-type" signal is directly proportional to the amount of ATP present, and thus to the number of viable cells in the well.[9]
This application note provides a detailed protocol for assessing the anti-proliferative and cytotoxic effects of this compound on cancer cell lines using the CellTiter-Glo® assay.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by targeting the ATP-binding pocket of CDK9, preventing the phosphorylation of its downstream targets.[3] The inhibition of the P-TEFb complex leads to a decrease in RNAP II-mediated transcriptional elongation, which disproportionately affects the expression of proteins with short half-lives that are critical for cell survival and proliferation.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
This compound demonstrates high selectivity for CDK9 over other cyclin-dependent kinases. Its anti-proliferative activity has been documented across various cancer cell lines, particularly those of hematological origin.
Table 1: this compound Kinase Inhibitory Activity
| Kinase Target | IC50 (µM) |
|---|---|
| CDK9/CycT | 0.000514 |
| CDK1/CycB | 0.584 |
| CDK2/CycA | 0.706 |
| CDK16/CycY | 0.605 |
Data sourced from MedchemExpress and TargetMol.[2][7]
Table 2: this compound Anti-proliferative Activity in Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| SUP-T11 | T-ALL | 0.0918 |
| Jurkat | T-ALL | 0.1233 |
| DU.528 | T-ALL | 0.1575 |
| HSB-2 | T-ALL | 0.1585 |
| MOLT 16 | T-ALL | 0.1620 |
| KOPT-K1 | T-ALL | 0.1688 |
| PF-382 | T-ALL | 0.1808 |
| SKW-3 | T-ALL | 0.2589 |
| DND-41 | T-ALL | 0.3023 |
| P12-ICHIKAWA | T-ALL | 0.5736 |
| MOLT4 | T-ALL | 0.009 |
Data sourced from TargetMol.[7]
Experimental Protocol: Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials and Reagents
-
This compound (Selleck Chemicals, MedchemExpress, or equivalent)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line of interest (e.g., MOLT4, Jurkat)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMSO (for dissolving this compound)
-
Sterile, opaque-walled 96-well or 384-well microplates (must be compatible with a luminometer)
-
Multichannel pipette
-
Luminometer or plate reader with luminescence detection capabilities
-
Orbital shaker
Experimental Workflow Diagram
Figure 2: Experimental Workflow.
Step-by-Step Procedure
1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[11] Thaw the buffer and equilibrate it and the lyophilized substrate to room temperature.[11] Transfer the buffer to the substrate bottle and mix gently until the substrate is fully dissolved.[11]
2. Cell Seeding
-
Culture cells in their recommended medium supplemented with FBS and penicillin-streptomycin until they are in the logarithmic growth phase.
-
Harvest the cells and perform a cell count to determine the concentration of viable cells.
-
Dilute the cell suspension to the desired seeding density. This should be optimized for your cell line to ensure they are not over-confluent after the 72-hour incubation period (e.g., 5,000-10,000 cells per well for a 96-well plate).[12]
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.
-
Include control wells: "cells + vehicle (DMSO)" for 100% viability and "medium only" for background luminescence.[13]
3. Compound Treatment
-
Prepare serial dilutions of this compound in culture medium from your stock solution. The final concentration of DMSO in the wells should be consistent across all treatments and typically below 0.5% to avoid solvent toxicity.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
4. CellTiter-Glo® Assay and Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][13]
-
Add a volume of prepared CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[11][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
Measure the luminescence of each well using a plate luminometer.
5. Data Analysis
-
Subtract the average background luminescence (from "medium only" wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
NVP-2 off-target effects on other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of NVP-BEP800, a potent and selective Hsp90β inhibitor. Understanding the selectivity profile of this compound is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of NVP-BEP800?
A1: The primary target of NVP-BEP800 is Heat shock protein 90β (Hsp90β), for which it exhibits a potent inhibitory effect with an IC50 value of 58 nM.[1][2][3][4]
Q2: Does NVP-BEP800 inhibit other Hsp90 family members?
A2: NVP-BEP800 is highly selective for Hsp90β. It displays significantly lower potency against other Hsp90 family members, Grp94 and Trap-1, with IC50 values of 4.1 µM and 5.5 µM, respectively, representing a greater than 70-fold selectivity for Hsp90β.[1][2]
Q3: Does NVP-BEP800 directly inhibit other kinases?
A3: Based on available data, NVP-BEP800 has not been shown to have significant direct inhibitory effects on other kinases. In a screening panel of 20 different protein kinases, NVP-BEP800 demonstrated an IC50 of >10µM for all kinases tested.
Q4: What are the known downstream effects of NVP-BEP800 on kinase signaling pathways?
A4: NVP-BEP800, by inhibiting Hsp90, leads to the proteasomal degradation of Hsp90 client proteins, many of which are kinases critical for tumor cell proliferation and survival.[5] Documented downstream effects include the degradation of ErbB2, B-Raf(V600E), Raf-1, and Akt.[5][6] In acute lymphoblastic leukemia (ALL) cells, NVP-BEP800 has been shown to affect the stability of lymphocyte-specific SRC family kinases (SFK), such as LCK and LYN.[7][8]
Q5: Are there any known off-target effects on non-kinase proteins?
A5: NVP-BEP800 has been shown to have no inhibitory activity against the closely related GHKL ATPase, topoisomerase II, and the structurally unrelated ATPase, Hsp70, at a concentration of 10 µM.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with Hsp90 inhibition. | Although highly selective, uncharacterized off-target effects at high concentrations cannot be entirely ruled out. | Perform dose-response experiments to confirm the phenotype is observed at concentrations consistent with Hsp90β inhibition (around the GI50 for your cell line). Use a structurally different Hsp90 inhibitor as a control to see if the phenotype is recapitulated. |
| No effect on a known Hsp90 client kinase in your cell line. | The specific client protein may not be highly dependent on Hsp90 in your cellular context, or there may be compensatory mechanisms at play. | Confirm Hsp90 engagement by NVP-BEP800 in your cells, for example, by observing the induction of Hsp70.[1] Assess the degradation of other known sensitive Hsp90 client proteins like Akt or Raf-1 as positive controls.[5] |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic and pharmacodynamic (PK/PD) properties of NVP-BEP800 can influence its efficacy in vivo. | Correlate in vivo efficacy with target engagement in the tumor tissue by measuring the levels of Hsp90 client proteins.[1] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of NVP-BEP800 against its primary target and known off-targets.
| Target | IC50 | Fold Selectivity (vs. Hsp90β) |
| Hsp90β | 58 nM | 1x |
| Grp94 | 4.1 µM | ~71x |
| Trap-1 | 5.5 µM | ~95x |
| GHKL ATPase | >10 µM | >172x |
| Topoisomerase II | >10 µM | >172x |
| Hsp70 | >10 µM | >172x |
| 20 Protein Kinase Panel | >10 µM | >172x |
Experimental Protocols
Protocol 1: In Vitro Hsp90 Inhibition Assay (Competitive Binding Fluorescent Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP-binding pocket of Hsp90.
Materials:
-
Recombinant Hsp90β protein
-
TAMRA-radicicol (fluorescent ligand)
-
NVP-BEP800
-
Assay Buffer: 50 mM TRIS pH 7.4, 5 mM MgCl2, 150 mM KCl, 0.1% CHAPS[1]
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of NVP-BEP800 in the assay buffer.
-
In a 384-well plate, add recombinant Hsp90β and TAMRA-radicicol to all wells.
-
Add the serially diluted NVP-BEP800 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30-45 minutes, protected from light.[1]
-
Measure the fluorescence polarization using a plate reader.
-
The IC50 value is determined from the competition curve by calculating the concentration of NVP-BEP800 that causes a 50% decrease in fluorescence polarization.[1]
Protocol 2: Cellular Western Blot for Hsp90 Client Protein Degradation
This protocol assesses the downstream effects of NVP-BEP800 by measuring the protein levels of Hsp90 clients.
Materials:
-
Cancer cell line of interest (e.g., BT-474)
-
NVP-BEP800
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., ErbB2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with increasing concentrations of NVP-BEP800 (e.g., 0, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of NVP-BEP800.
Caption: Experimental workflow to investigate potential off-target kinase effects.
References
- 1. VER-82576 | HSP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 Inhibitors NVP-AUY922 and NVP-BEP800 May Exert a Significant Radiosensitization on Tumor Cells along with a Cell Type-Specific Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NVP-2 DYRK1B Inhibition Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the use of NVP-2, a potent kinase inhibitor, with a focus on its interaction with DYRK1B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a highly selective, ATP-competitive aminopyrimidine-derived inhibitor.[1] Its primary target is Cyclin-Dependent Kinase 9 (CDK9), for which it exhibits potent inhibitory activity with an IC50 of less than 0.514 nM for the CDK9/CycT complex.[1][2]
Q2: Does this compound have off-target effects, specifically on DYRK1B? A2: Yes, while highly selective for CDK9, this compound does exhibit off-target activity. Kinome-wide selectivity screening revealed that at 1µM, the only kinases inhibited by more than 99% were CDK9 and Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).[1] However, the inhibitory potency is significantly lower for DYRK1B, with a biochemical IC50 of 350 nM, which is approximately 700-fold higher than its IC50 for CDK9.[1]
Q3: What is the mechanism of action of DYRK1B? A3: DYRK1B is a protein kinase involved in numerous cellular processes, including cell proliferation, differentiation, and survival.[3][4] It can act as a negative cell cycle regulator, helping to maintain cancer cells in a quiescent state.[5] DYRK1B is also involved in complex signaling cross-talk; for instance, it can promote non-canonical Hedgehog signaling by activating the PI3K/mTOR/AKT pathway, which in turn enhances the stability of the GLI1 transcription factor.[4][6][7][8]
Q4: What are the typical concentrations of this compound for cell-based assays? A4: The effective concentration of this compound in cell-based assays can vary depending on the cell line and experimental endpoint. Studies have used concentrations ranging from the low nanomolar range up to 1 µM.[1][2] For example, anti-proliferative effects in MOLT4 cells were observed with an IC50 of 9 nM, and transcriptional inhibition was studied using concentrations around 250 nM.[1]
Q5: How should I dissolve and store this compound? A5: this compound can be dissolved in DMSO to create a stock solution, for example, at a concentration of 100 mg/mL (194.9 mM).[2] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q6: What are the expected downstream cellular effects of DYRK1B inhibition? A6: Inhibition of DYRK1B can lead to several downstream effects. It may induce apoptosis (programmed cell death) and increase intracellular reactive oxygen species (ROS) levels in cancer cells.[5][9] Since DYRK1B can activate the AKT/mTOR pathway, its inhibition can lead to the downregulation of this pathway.[6][7][8] However, the effects can be complex and time-dependent due to strong feedback regulation within these signaling networks.[7][8]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and another common DYRK1B inhibitor, AZ191, for comparison.
| Compound | Primary Target(s) | DYRK1B IC50 | CDK9 IC50 | DYRK1A IC50 | Notes |
| This compound | CDK9, DYRK1B | 350 nM[1] | < 0.514 nM[1][2] | - | ~700-fold more selective for CDK9 over DYRK1B.[1] |
| AZ191 | DYRK1B, DYRK1A | 17 nM - 66 nM[5][10] | - | 88 nM - 199 nM[5][10] | Displays 5 to 11-fold selectivity for DYRK1B over DYRK1A.[5][10] |
Visualized Pathways and Workflows
Caption: DYRK1B signaling interactions and downstream effects.
Caption: General workflow for assessing this compound efficacy.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell proliferation after this compound treatment.
-
Question: Have you confirmed the activity of your this compound compound?
-
Answer: this compound, especially in solution, can degrade. Ensure it has been stored correctly in aliquots at -20°C or -80°C. If in doubt, use a fresh stock or a new batch of the compound. Test the compound in a sensitive positive control cell line, such as MOLT4, where the anti-proliferative IC50 is known to be ~9 nM.[1]
-
-
Question: Are you using the correct concentration range?
-
Answer: While this compound is potent against its primary target CDK9, its effect on DYRK1B occurs at higher concentrations (IC50 = 350 nM).[1] The anti-proliferative effect may be cell-line dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell model.
-
-
Question: Is your incubation time appropriate?
Problem 2: I am seeing unexpected or inconsistent results in my downstream signaling assays (e.g., Western Blot for p-AKT, GLI1).
-
Question: Are you considering the time-dependent effects of DYRK1B inhibition?
-
Answer: The AKT/mTOR pathway is subject to strong negative feedback regulation.[7] Inhibition of DYRK1B can lead to an initial upregulation of GLI1 protein levels in the short term (e.g., up to 6 days), followed by a downregulation with longer treatment (e.g., 7-9 days).[8] Perform a time-course experiment (e.g., 6, 24, 48, 96 hours) to map the dynamic response of your signaling pathway to this compound treatment.
-
-
Question: Could the observed effects be due to inhibition of CDK9 rather than DYRK1B?
-
Answer: Given that this compound is ~700-fold more potent against CDK9, the effects seen at low nanomolar concentrations are almost certainly due to CDK9 inhibition.[1] Effects attributable to DYRK1B inhibition should only be considered at higher concentrations. To dissect the effects, consider using a more selective DYRK1B inhibitor like AZ191 as a control or using genetic methods like siRNA/shRNA to specifically knock down DYRK1B.[8][9]
-
Problem 3: My results have high variability between experiments.
-
Question: Is your this compound solution consistent?
-
Answer: Avoid repeated freeze-thaw cycles of your main DMSO stock. Prepare single-use aliquots. Ensure complete dissolution in DMSO before diluting into your cell culture medium.
-
-
Question: Are your cell culture conditions consistent?
-
Answer: Ensure cells are in the same growth phase (e.g., logarithmic) for each experiment, have a consistent seeding density, and are from a similar passage number. Variability in cell health or density can significantly alter their response to inhibitors.
-
Caption: Troubleshooting logic for this compound experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro DYRK1B Kinase Assay
This protocol is a general guideline for measuring the direct inhibitory effect of this compound on DYRK1B kinase activity.
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Reconstitute recombinant human DYRK1B enzyme in an appropriate kinase buffer.
-
Prepare a substrate solution. A generic peptide substrate for DYRK family kinases can be used.
-
Prepare ATP solution at a concentration close to the Kₘ for DYRK1B (~105 µM).[10]
-
Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in reaction buffer. Include a DMSO-only control.
-
-
Kinase Reaction:
-
Prepare two master mixes on ice. Mix 1: Substrate, ATP, and reaction buffer. Mix 2: DYRK1B enzyme and reaction buffer.
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add 15 µL of Mix 1 to each well.
-
Initiate the reaction by adding 12.5 µL of Mix 2 to each well for a final reaction volume of 30 µL.[11]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding an equal volume of a detection solution.
-
Quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the DMSO control (0% inhibition) and a no-ATP control (100% inhibition).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. Include DMSO vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[2]
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control cells.
-
Plot cell viability (%) against the log concentration of this compound to calculate the IC50 value using non-linear regression.[2]
-
Protocol 3: Western Blot for Downstream Signaling
This protocol is for analyzing changes in protein expression or phosphorylation (e.g., p-AKT, GLI1) following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach ~70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 6, 24, 48 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-AKT, anti-GLI1, anti-DYRK1B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NVP-2 Technical Support Center: Assessing Potential Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the potential cytotoxicity of NVP-2, a potent and selective CDK9 inhibitor, with a particular focus on its effects on normal, non-cancerous cells. While this compound has shown significant promise in targeting cancer cells, understanding its impact on healthy cells is crucial for preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[2] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, leading to apoptosis in susceptible (primarily cancerous) cells.[2][3]
Q2: Is there evidence of this compound cytotoxicity in normal, non-cancerous cells?
While this compound is designed to be selective for cancer cells, which often exhibit a heightened dependence on transcriptional regulation, its target, CDK9, is also essential for the survival and function of normal cells.[4] Specific quantitative cytotoxicity data (e.g., IC50 values) for this compound across a broad range of normal human cell lines is limited in publicly available literature. However, preclinical studies in animal models have provided some insights. In mice, this compound administered at doses effective against tumors showed no significant toxicity.[4] At higher doses, reversible toxicities, particularly hematological, were observed, which is consistent with the known roles of CDK9 in hematopoietic cell function.[4]
It is important to note that some other selective CDK9 inhibitors have demonstrated a therapeutic window, being more potent against cancer cells than normal cells. For example, the CDK9 inhibitor CDKI-73 showed a 10-fold greater potency in tumor cell lines compared to the normal human fibroblast cell line MRC-5.[5] Another CDK9 inhibitor, compound 12u, also exhibited potent anticancer activity with low toxicity in healthy normal cells.[3]
Q3: What are the common off-target effects of CDK9 inhibitors?
The primary concern with CDK9 inhibition is on-target toxicity in normal, rapidly proliferating tissues due to the essential role of CDK9 in transcription.[4] Off-target effects of this compound appear to be minimal, as it has demonstrated high selectivity for CDK9 over other kinases.[3] However, as with any small molecule inhibitor, a thorough experimental evaluation of potential off-target effects in the specific normal cell types relevant to your research is recommended.
Q4: How do I determine the appropriate concentration range of this compound for my experiments on normal cells?
It is crucial to perform a dose-response study to determine the cytotoxic profile of this compound in your specific normal cell line of interest. A starting point could be a wide concentration range, for example, from low nanomolar to high micromolar, to establish an IC50 value (the concentration at which 50% of cell viability is inhibited). This will help in selecting appropriate, non-cytotoxic concentrations for further mechanistic studies.
Data Presentation: this compound and Other CDK9 Inhibitors Cytotoxicity
Due to the limited availability of public data on this compound cytotoxicity in a wide range of normal human cell lines, the following tables include available data for this compound in a cancer cell line for reference, alongside comparative data for other selective CDK9 inhibitors that have been tested in both normal and cancer cell lines.
Table 1: this compound IC50 Values in a Cancer Cell Line
| Compound | Cell Line | Cell Type | IC50 (nM) | Assay |
| This compound | MOLT4 | Human T-cell leukemia | 9 | CellTiter-Glo |
This table presents the reported IC50 value for this compound in a commonly used cancer cell line to provide a benchmark for its potency.
Table 2: Comparative IC50 Values of Other Selective CDK9 Inhibitors in Normal vs. Cancer Cell Lines
| Inhibitor | Normal Cell Line | IC50 | Cancer Cell Line | IC50 | Fold Selectivity (Normal/Cancer) |
| CDKI-73 | MRC-5 (Human Lung Fibroblast) | >10 µM | Various Tumor Lines | ~1 µM | >10 |
| SNS-032 | Human PBMC | Induces some apoptosis | NALM6 (B-cell leukemia) | 200 nM | Not specified |
Disclaimer: The data in Table 2 is for other selective CDK9 inhibitors and is provided for contextual purposes only. It illustrates the concept of a therapeutic window for this class of compounds. These values should not be directly extrapolated to this compound.
Experimental Protocols
Here are detailed protocols for three common cytotoxicity assays that can be used to evaluate the effect of this compound on normal cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Normal human cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Normal human cell line of interest
-
Complete cell culture medium (serum-free medium is often recommended during the assay to avoid LDH from serum)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit, for maximum LDH release control)
-
Multichannel pipette
-
Plate reader (absorbance at the wavelength specified by the kit manufacturer, usually around 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is important to include control wells:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Cells to be lysed with lysis buffer.
-
Medium Background Control: Medium without cells.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for the time specified in the protocol (usually 15-30 minutes), protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release control.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This is a highly sensitive, homogeneous assay that measures the amount of ATP, an indicator of metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Normal human cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2), but use opaque-walled plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette carefully and consistently.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or poor dynamic range in MTT/LDH/CellTiter-Glo assay | - Insufficient cell number- Suboptimal incubation time with the reagent- Reagent degradation | - Optimize cell seeding density.- Follow the recommended incubation times in the protocol.- Use fresh reagents and store them properly. |
| High background signal in LDH assay | - LDH present in the serum of the culture medium- Mechanical stress on cells during handling | - Use serum-free medium during the final hours of treatment and during the assay.- Handle cells gently; avoid vigorous pipetting. |
| This compound precipitation in culture medium | - Poor solubility of the compound at high concentrations | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions for each experiment.- Visually inspect the medium for any precipitate. |
| Unexpected cytotoxicity in vehicle control (DMSO) | - DMSO concentration is too high | - Keep the final DMSO concentration as low as possible (ideally ≤0.1%).- Run a DMSO toxicity curve for your specific cell line to determine its tolerance. |
Visualizations
Signaling Pathway of CDK9 Inhibition by this compound
Caption: this compound inhibits the P-TEFb complex, preventing RNAPII phosphorylation and leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
References
NVP-2 Washout Experiment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for conducting NVP-2 washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an this compound washout experiment?
An this compound washout experiment is designed to assess the reversibility of this compound's effects on cellular processes. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] By removing the compound after a specific treatment period, researchers can determine whether the observed biological effects, such as inhibition of transcription and induction of apoptosis, are transient or sustained. This is particularly useful for comparing the pharmacodynamics of a reversible inhibitor like this compound with irreversible inhibitors or protein degraders.[4][5]
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][6] P-TEFb, which also contains a cyclin partner (like Cyclin T1), plays a crucial role in regulating gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors like DSIF and NELF, leading to the release of paused RNAPII and promoting productive transcriptional elongation.[6][7] By inhibiting CDK9, this compound prevents this phosphorylation cascade, leading to a global decrease in transcription and subsequent apoptosis in cancer cells.[1][7]
Q3: What are the expected outcomes of an this compound washout experiment?
Following the washout of this compound, a reversible inhibitor, it is expected that the cellular effects will be reversed over time. This may include the restoration of RNAPII phosphorylation, recovery of short-lived mRNA and protein levels (e.g., c-Myc, MCL-1), and a decrease in apoptotic markers.[4][8] The rate and extent of this reversal provide insights into the compound's off-rate and the cell's ability to recover from transcription inhibition.
Experimental Protocols
This compound Washout Protocol for Suspension Cells (e.g., MOLT4)
This protocol is adapted from studies comparing the effects of CDK9 inhibitors and degraders.[1][4]
Materials:
-
Cell line of interest (e.g., MOLT4)
-
Complete cell culture medium
-
This compound (prepared in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multi-well plates for cell culture
-
Reagents for downstream analysis (e.g., cell viability assay kit, lysis buffer for Western blotting)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they remain in the logarithmic growth phase throughout the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 250 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).[1]
-
Washout:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant containing this compound.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Repeat the centrifugation and resuspension steps two more times for a total of three washes.[1] This is crucial to ensure complete removal of the compound.[9]
-
-
Post-Washout Incubation: After the final wash, resuspend the cells in fresh medium and re-plate them.
-
Time-Course Analysis: Culture the cells for the desired post-washout period (e.g., up to 66 hours for a total experiment time of 72 hours).[1] Collect samples at various time points (e.g., 0, 12, 24, 48, 66 hours post-washout) for downstream analysis.
-
Downstream Analysis: Assess the desired endpoints, such as cell viability (e.g., using CellTiter-Glo®), apoptosis (e.g., Annexin V staining, PARP cleavage), or target engagement (e.g., phosphorylation status of RNAPII CTD via Western blot).[1][4]
Quantitative Data Summary
| Parameter | Value | Cell Line | Source |
| This compound Concentration | 250 nM | MOLT4 | [1] |
| Treatment Duration | 6 hours | MOLT4 | [1] |
| Post-Washout Incubation | 66 hours | MOLT4 | [1] |
| This compound IC50 (CDK9/CycT) | 0.514 nM | Cell-free assay | [1][2][3] |
| This compound IC50 (MOLT4) | 9 nM | MOLT4 | [6] |
| This compound IC50 (Kasumi-1) | 10.02 nM (24h) | Kasumi-1 | [8] |
| This compound IC50 (U937) | 12.15 nM (24h) | U937 | [8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Washout / Persistent Inhibition | Insufficient washing steps or residual compound in the culture vessel. | Increase the number of washes to at least three.[1] Ensure complete removal of the supernatant after each centrifugation. Consider transferring the cell suspension to a new tube/plate after the final wash. |
| High Cell Death in Control Group | Over-centrifugation, harsh pipetting, or contamination. | Optimize centrifugation speed and duration to minimize mechanical stress. Handle cells gently during resuspension. Use sterile techniques and fresh media. |
| Variability Between Replicates | Inconsistent cell numbers, inaccurate pipetting of this compound or wash media. | Ensure a homogenous cell suspension before seeding and treatment. Use calibrated pipettes and perform careful, consistent pipetting. |
| No Reversal of Effect Post-Washout | The specific effect may be irreversible (e.g., commitment to apoptosis), or the washout was performed too late. | Perform a time-course experiment to identify the point of commitment to apoptosis. Ensure the initial treatment duration is appropriate to observe a reversible effect. In some cases, prolonged inhibition may lead to downstream effects that are not immediately reversible. |
| Unexpected Off-Target Effects | Although this compound is highly selective for CDK9, off-target effects can occur at high concentrations. | Confirm the selectivity of this compound in your cell line. Use the lowest effective concentration of this compound. Compare results with other selective CDK9 inhibitors or with CDK9 knockdown/knockout models. |
Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: this compound inhibits CDK9, preventing transcriptional elongation and inducing apoptosis.
This compound Washout Experimental Workflow
Caption: Workflow for the this compound washout experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting NVP-BEZ235 RNA-Seq Data: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NVP-BEZ235 in RNA-sequencing (RNA-seq) experiments. NVP-BEZ235 is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway often dysregulated in cancer.[1] Understanding its impact on the transcriptome is crucial for elucidating its mechanism of action and identifying biomarkers of response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NVP-BEZ235?
NVP-BEZ235 is a dual inhibitor that targets the ATP-binding cleft of both PI3K and mTOR kinases.[2][3] By inhibiting these, it blocks downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.[3][4] Studies have shown that NVP-BEZ235 can suppress tumor cell proliferation and induce apoptosis.[4]
Q2: What are the expected global effects of NVP-BEZ235 on gene expression?
RNA-seq analysis of cells treated with NVP-BEZ235 is expected to reveal significant changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.[5][6] For example, treatment has been shown to decrease the expression of cyclins D1 and B1.[3][5] Additionally, genes related to glycolysis have been found to be downregulated.[6]
Q3: Which specific signaling pathways are most affected by NVP-BEZ235 treatment?
The primary target is the PI3K/Akt/mTOR signaling pathway.[7][8] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, which in turn blocks the activation of Akt.[7] Simultaneously, mTOR inhibition affects downstream effectors like 4E-BP1 and p70S6K, which are involved in protein synthesis.[7]
Q4: What are some key quality control (QC) metrics to consider for this type of RNA-seq experiment?
Standard RNA-seq QC metrics are crucial. These include assessing raw read quality (e.g., using FastQC), alignment rates, duplication rates, and rRNA contamination.[9][10] For drug-treatment studies, it is also important to assess the consistency of gene expression changes across biological replicates.[11]
Q5: How can I distinguish between the effects of NVP-BEZ235 and off-target or experimental artifacts?
Careful experimental design is key. This includes using appropriate vehicle controls (e.g., DMSO-treated cells) and ensuring a sufficient number of biological replicates to achieve statistical power.[12] Comparing the observed differentially expressed genes with known targets and pathways affected by PI3K/mTOR inhibition can help validate the on-target effects of NVP-BEZ235.[13]
Troubleshooting Guides
Interpreting RNA-seq data from drug-treated samples can be challenging. The following tables provide guidance on common issues that may arise during your NVP-BEZ235 experiments.
Table 1: Troubleshooting Library Preparation and Sequencing
| Issue | Potential Cause | Recommended Solution |
| Low Library Yield | Degraded input RNA; Inaccurate RNA quantification; Inefficient cleanup steps.[14][15] | Assess RNA integrity (RIN score); Use fluorometric quantification (e.g., Qubit); Ensure proper mixing and handling of magnetic beads during cleanup.[14][16] |
| Presence of Adapter Dimers | Low RNA input; Inefficient ligation.[17] | Optimize RNA input amount; Perform an additional cleanup step to remove small DNA fragments.[14][17] |
| High PCR Duplication Rate | Too many PCR cycles; Low library complexity.[10][15] | Reduce the number of PCR cycles during library amplification; Ensure sufficient starting material.[17] |
| Variable Sequencing Depth | Inaccurate library quantification before pooling; Issues during sequencing run. | Use qPCR for more accurate library quantification; Consult with your sequencing provider to diagnose potential instrument issues.[14] |
Table 2: Troubleshooting RNA-Seq Data Analysis
| Issue | Potential Cause | Recommended Solution |
| Low Read Mapping Rate | Poor read quality; Contamination (e.g., rRNA); Inappropriate reference genome.[18][19] | Trim low-quality bases and adapters from reads; Use rRNA depletion kits during library preparation; Ensure the correct and high-quality reference genome is used for alignment.[10][16] |
| High Variability Between Replicates | Biological variability; Inconsistent drug treatment; Batch effects.[16] | Increase the number of biological replicates; Ensure consistent cell culture and drug treatment conditions; Use statistical methods to correct for batch effects during differential expression analysis. |
| Unexpected Differentially Expressed Genes | Off-target drug effects; Secondary effects of PI3K/mTOR inhibition; Experimental artifacts. | Validate key differentially expressed genes with an orthogonal method like qRT-PCR; Perform pathway analysis to see if unexpected genes fall into biologically relevant pathways. |
| No Significant Differentially Expressed Genes | Insufficient drug concentration or treatment time; Low statistical power; High biological variability. | Perform dose-response and time-course experiments to optimize treatment conditions; Increase the number of replicates; Ensure high-quality RNA and library preparation to reduce technical noise.[12] |
Experimental Protocols & Workflows
A typical RNA-seq experiment involving NVP-BEZ235 treatment follows a multi-step process from sample preparation to data analysis.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with the desired concentration of NVP-BEZ235 or a vehicle control (e.g., DMSO) for a specified duration.
-
Include a sufficient number of biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a standard protocol (e.g., Trizol or column-based kits).
-
Assess RNA quality and integrity using a Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A high RIN value is desirable.[16]
-
Quantify RNA concentration accurately using a fluorometric method.
-
-
RNA-Seq Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Perform size selection to obtain library fragments of the desired length.
-
Assess the quality and quantity of the final library.[12][20]
-
-
Sequencing:
-
Pool libraries and sequence on a next-generation sequencing platform. The choice of read length and sequencing depth will depend on the experimental goals.[21]
-
-
Data Analysis Pipeline:
-
Perform quality control on raw sequencing reads.[22]
-
Trim adapter sequences and low-quality bases.
-
Align reads to a reference genome or transcriptome.[23]
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis between NVP-BEZ235-treated and control samples.
-
Conduct downstream analyses such as pathway enrichment and gene ontology analysis to interpret the biological significance of the results.[24]
-
Visualizing Key Pathways and Workflows
PI3K/mTOR Signaling Pathway
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
NVP-BEZ235 RNA-Seq Experimental Workflow
Caption: A generalized workflow for an NVP-BEZ235 RNA-seq experiment.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. NVP-BEZ235, a dual PI3K-mTOR inhibitor, suppresses the growth of FaDu hypopharyngeal squamous cell carcinoma and has a synergistic effect with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RNA-SeQC: RNA-seq metrics for quality control and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ngscloud.com [ngscloud.com]
- 11. RNA-seq Quality Control [cran.r-project.org]
- 12. RNA-seq Workflow - RNA-Seq Data Analysis [genomicsaotearoa.github.io]
- 13. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 14. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 16. biostate.ai [biostate.ai]
- 17. neb.com [neb.com]
- 18. blog.biostrand.ai [blog.biostrand.ai]
- 19. hbctraining.github.io [hbctraining.github.io]
- 20. RNA-Seq Workflow | Bio-Rad [bio-rad.com]
- 21. cgm.northwestern.edu [cgm.northwestern.edu]
- 22. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 23. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent NVP-2 results
Welcome to the technical support center for NVP-2, a potent and selective CDK9 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), promoting transcriptional elongation.[3][4] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as MCL-1 and c-Myc.[5][6] This ultimately induces apoptosis (programmed cell death) in cancer cells.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.[1][7]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO or ethanol.[1][2] It is crucial to use fresh DMSO as it can absorb moisture, which reduces the solubility of this compound.[1] Store stock solutions in aliquots at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1][2] this compound is insoluble in water.[1][7]
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, assay conditions (e.g., incubation time), and the method used for calculation. It is essential to determine the IC50 empirically in your specific experimental system.
| Cell Line | IC50 (nM) | Assay Conditions |
| MOLT4 (human acute lymphoblastic leukemia) | 9 | 72-hour incubation, CellTiter-Glo assay[5] |
| Kasumi-1 (human acute myeloid leukemia) | 10.02 | 24-hour incubation[6] |
| U937 (human histiocytic lymphoma) | 12.15 | 24-hour incubation[6] |
Troubleshooting Inconsistent this compound Results
Inconsistent results in experiments involving this compound can arise from various factors, ranging from reagent handling to experimental execution. This guide provides a structured approach to troubleshooting common issues.
Diagram: Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Problem 1: Higher than Expected IC50 or No Effect on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | - Prepare a fresh stock solution of this compound from lyophilized powder. - Ensure proper storage of stock solutions in small aliquots at -80°C to prevent freeze-thaw cycles.[1] |
| Inaccurate Concentration | - Recalculate the required dilutions. - Use a calibrated pipette for accurate liquid handling. |
| Cell Line Resistance | - Confirm the CDK9 dependency of your cell line from the literature. - Test this compound on a sensitive control cell line, such as MOLT4, in parallel. |
| High Seeding Density | - Optimize cell seeding density. Over-confluent cells may be less sensitive to treatment. |
| Assay Interference | - Ensure that the DMSO concentration in the final culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Incorrect Incubation Time | - Verify the incubation time based on established protocols for your cell line. Effects of this compound are time-dependent. |
Problem 2: Inconsistent Apoptosis Induction
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your cell line. |
| Incorrect Timing of Assay | - Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Early time points may be necessary to detect early apoptotic events. |
| Issues with Apoptosis Assay | - For Annexin V/PI staining, ensure cells are handled gently to avoid mechanical damage to the cell membrane, which can lead to false positives. - For western blotting of apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3), refer to the western blot troubleshooting section below. |
| Cell Culture Conditions | - Ensure cells are in the logarithmic growth phase and healthy before starting the experiment. Stressed or unhealthy cells may show variable responses. |
Problem 3: Inconsistent Western Blot Results for this compound Targets
| Target Protein | Possible Cause of Inconsistency | Troubleshooting Steps |
| Phospho-RNA Polymerase II (Ser2) | - Rapid Dephosphorylation: Phosphatase activity can reduce the signal. | - Include phosphatase inhibitors in your lysis buffer. - Process samples quickly and on ice. |
| MCL-1 / c-Myc | - Short Protein Half-life: These proteins are rapidly turned over. | - Perform a time-course experiment to determine the optimal time point for observing downregulation after this compound treatment. - Ensure consistent timing from treatment to cell lysis across all samples. |
| General Western Blot Issues | - Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. - Inefficient Protein Transfer: High or low molecular weight proteins may transfer poorly. - Inappropriate Blocking: High background can obscure the signal. - Loading Inconsistency: Unequal protein loading can lead to misinterpretation of results. | - Validate your primary antibody with positive and negative controls. - Optimize transfer conditions (time, voltage) for your target protein's molecular weight. - Test different blocking buffers (e.g., 5% non-fat milk or 5% BSA in TBST). - Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the band intensity of your target protein to the loading control. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.[1]
-
Assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat cells with this compound at the desired concentration and for the optimal duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway
Diagram: this compound Signaling Pathway
Caption: The signaling pathway of this compound, a CDK9 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. selleck.co.jp [selleck.co.jp]
Validation & Comparative
A Comparative Guide to CDK9 Inhibitors in Acute Myeloid Leukemia: NVP-2 vs. Flavopiridol (Alvocidib)
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is evolving, with a growing focus on targeted therapies that exploit the molecular vulnerabilities of leukemic cells. Among the promising targets is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as MCL-1, and oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells. This guide provides a detailed comparison of two CDK9 inhibitors: NVP-2, a potent and selective next-generation inhibitor, and Flavopiridol (also known as Alvocidib), a first-in-class pan-CDK inhibitor that has undergone extensive clinical investigation.
At a Glance: Key Differences and Mechanisms
Flavopiridol, a semi-synthetic flavonoid, was the first CDK inhibitor to enter clinical trials.[1][2] It functions as a broad-spectrum or pan-CDK inhibitor, targeting multiple cyclin-dependent kinases including CDK1, 2, 4, 6, 7, and 9.[2][3] Its anti-leukemic effects in AML are primarily attributed to its potent inhibition of CDK9.[3] By inhibiting CDK9, flavopiridol prevents the phosphorylation of RNA Polymerase II, leading to a global shutdown of transcription of short-lived mRNA transcripts, including those encoding for critical survival proteins like MCL-1 and c-Myc.[4][5][6]
This compound, in contrast, is a highly potent and selective ATP-competitive inhibitor of CDK9.[7][8] Its selectivity offers the potential for a more targeted therapeutic approach with fewer off-target effects compared to broad-spectrum inhibitors.[9] Preclinical studies have demonstrated its ability to inhibit the proliferation of AML cells and induce apoptosis.[9][10]
The primary mechanism of action for both drugs in AML converges on the inhibition of the CDK9/Cyclin T complex, a core component of the positive transcription elongation factor b (P-TEFb).[2][11] This inhibition leads to the suppression of key survival genes, tipping the balance in leukemic cells towards apoptosis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Flavopiridol, providing a comparative overview of their potency and clinical efficacy in AML.
Table 1: In Vitro Potency of this compound and Flavopiridol
| Compound | Target | Assay Type | IC50 | Cell Lines | Source |
| This compound | CDK9/CycT | Cell-free | 0.514 nM | - | [7][8] |
| Kasumi-1 cells | Cell viability (24h) | 10.02 nM | Kasumi-1 | [9] | |
| U937 cells | Cell viability (24h) | 12.15 nM | U937 | [9] | |
| Flavopiridol | CDK9 | - | <400 nM | Leukemia cell lines | [9] |
Table 2: Clinical Efficacy of Flavopiridol in Combination Regimens for AML
| Clinical Trial Phase | Regimen | Patient Population | Complete Remission (CR) Rate | Source |
| Phase 2 | FLAM (Flavopiridol, Cytarabine, Mitoxantrone) | Newly Diagnosed, Intermediate/Adverse-Risk | 70% | [12] |
| Phase 2 (vs. 7+3) | FLAM | Newly Diagnosed, Intermediate/Adverse-Risk | 70% (vs. 46% for 7+3) | [12] |
| Phase 2 | FLAM | Newly Diagnosed, Secondary AML | 75% | [13] |
| Phase 2 | FLAM | First Relapse after short CR | 75% | [13] |
| Phase 1 | Flavopiridol + Cytarabine + Daunorubicin | Newly Diagnosed | 69% (non-favorable cytogenetics) | [4] |
Note: Clinical trial data for this compound in AML is not yet available as it is in the preclinical stage of development.[14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language script for use with Graphviz.
Signaling Pathway of CDK9 Inhibition in AML
This diagram illustrates the downstream effects of CDK9 inhibition by this compound and Flavopiridol, leading to apoptosis in AML cells.
Caption: Mechanism of CDK9 inhibition in AML.
Experimental Workflow: In Vitro Analysis of CDK9 Inhibitors
This diagram outlines a typical experimental workflow for evaluating the efficacy of CDK9 inhibitors like this compound and Flavopiridol in AML cell lines.
Caption: In vitro evaluation of CDK9 inhibitors.
Detailed Experimental Protocols
The following are summaries of methodologies used in key studies to generate the comparative data presented.
Protocol 1: In Vitro Cell Viability and IC50 Determination (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell proliferation.
-
Cell Lines: Kasumi-1 and U937 AML cell lines were utilized.[9]
-
Methodology:
-
Cells were seeded in appropriate culture plates.
-
This compound was added to the cells in a dose-dependent manner.[9]
-
The cells were incubated for 24 hours.[9]
-
Cell viability was assessed using a luminescence-based assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.[7]
-
-
Reference: This protocol is based on the methodology described in the study by Li et al. (2025).[9]
Protocol 2: Flavopiridol Clinical Trial Regimen (FLAM)
-
Objective: To evaluate the efficacy and safety of Flavopiridol in combination with standard chemotherapy in patients with newly diagnosed, poor-risk AML.
-
Patient Population: Adults (age 18-70) with newly diagnosed AML with intermediate or adverse-risk cytogenetics.[12]
-
Methodology (FLAM Regimen):
-
Flavopiridol (Alvocidib): Administered at a dose of 50 mg/m² as a 1-hour intravenous infusion daily for three consecutive days (Days 1-3).[12]
-
Cytarabine (Ara-C): Administered as a continuous intravenous infusion at a dose of 667 mg/m²/day for three days (Days 6-8).[12]
-
Mitoxantrone: Administered at a dose of 40 mg/m² on Day 9.[12]
-
-
Primary Endpoint: The primary objective was to compare the complete remission (CR) rates between one cycle of FLAM and one cycle of the standard 7+3 regimen (cytarabine and daunorubicin).[12]
-
Reference: This protocol is based on the randomized multicenter phase II study by Zeidner et al. (2015).[12]
Discussion and Future Directions
Flavopiridol (Alvocidib) has demonstrated significant clinical activity in AML, particularly in combination with chemotherapy for high-risk patient populations.[15][16] The FLAM regimen has shown promising complete remission rates.[12][13] However, as a pan-CDK inhibitor, off-target effects and associated toxicities remain a consideration.[6]
This compound represents a more targeted approach, with high selectivity for CDK9.[7][8] Preclinical data are promising, showing potent inhibition of AML cell proliferation at nanomolar concentrations.[9] Its selectivity may translate to an improved safety profile, although this needs to be confirmed in clinical studies. The combination of this compound with other agents, such as the FASN inhibitor Orlistat, has also shown synergistic anti-leukemic effects in vitro, suggesting potential for novel combination therapies.[9][10]
A key area of ongoing research is overcoming resistance to targeted therapies in AML.[17][18][19] Upregulation of anti-apoptotic proteins like MCL-1 is a known resistance mechanism.[18] Both Flavopiridol and this compound directly counter this by inhibiting MCL-1 transcription.[4][10] The combination of CDK9 inhibitors with BCL-2 inhibitors like Venetoclax has shown potent synergy in preclinical models, offering a strategy to overcome resistance.[14][20][21]
References
- 1. frontiersin.org [frontiersin.org]
- 2. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flavopiridol induces BCL-2 expression and represses oncogenic transcription factors in leukemic blasts from adults with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alvocidib - Wikipedia [en.wikipedia.org]
- 12. Randomized multicenter phase II study of flavopiridol (alvocidib), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 19. Team discovers mechanism of resistance in AML | MDedge [mdedge.com]
- 20. Combined venetoclax and alvocidib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of NVP-2 and SNS-032 for Cyclin-Dependent Kinase 9 (CDK9) Inhibition
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinase 9 (CDK9) has emerged as a promising strategy, particularly for malignancies driven by transcriptional dysregulation. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, a key step in productive transcription elongation.[1][2] This guide provides a detailed, data-driven comparison of two prominent CDK9 inhibitors: NVP-2, a highly selective inhibitor, and SNS-032, a multi-targeting inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical and cellular activities.
Mechanism of Action and Kinase Selectivity
Both this compound and SNS-032 are ATP-competitive kinase inhibitors, but they exhibit distinct selectivity profiles. This compound is characterized as a highly potent and selective CDK9 inhibitor.[3][4][5] In contrast, SNS-032 (also known as BMS-387032) demonstrates a broader spectrum of activity, potently inhibiting CDK2 and CDK7 in addition to CDK9.[6][7][8][9]
The differential selectivity of these compounds is a critical consideration for their application in research and potential therapeutic development. The focused inhibition of CDK9 by this compound allows for a more precise dissection of the biological consequences of targeting this specific kinase. Conversely, the multi-targeted approach of SNS-032, which also affects cell cycle progression through CDK2 inhibition and transcription initiation through CDK7, may offer a different therapeutic window and set of off-target effects.[10][11]
Biochemical Potency
The following table summarizes the in vitro inhibitory potency of this compound and SNS-032 against a panel of cyclin-dependent kinases. The data clearly illustrates the high selectivity of this compound for CDK9, whereas SNS-032 shows potent activity against CDK2, CDK7, and CDK9.
| Kinase Target | This compound IC50 (nM) | SNS-032 IC50 (nM) |
| CDK9/CycT1 | ~0.5 [3][4][5] | 4 [6][8][9] |
| CDK2/CycA | 706[3] | 38[6][8][9] |
| CDK7/CycH | >10,000 (displays <90% binding)[12] | 62[6][8][9] |
| CDK1/CycB | 584[3] | 480[8][9] |
| CDK4/CycD1 | - | 925[8][9] |
| DYRK1B | 350[12] | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources and experimental conditions may vary.
Cellular Activity and Downstream Effects
The inhibition of CDK9 by both this compound and SNS-032 leads to a cascade of downstream cellular events, primarily stemming from the suppression of transcriptional elongation. A key consequence is the reduced phosphorylation of RNA Polymerase II (RNAP II) at the Serine 2 position of its C-terminal domain (CTD).[1][13][14] This event leads to the transcriptional downregulation of genes with short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1 and XIAP, and the proto-oncogene MYC.[1][3][6] The depletion of these critical survival factors ultimately triggers apoptosis in cancer cells.[3][4]
While both compounds induce these effects, the high selectivity of this compound allows for these consequences to be more directly attributed to CDK9 inhibition.[1] With SNS-032, the observed cellular phenotype is a composite of inhibiting CDK2, CDK7, and CDK9.[10][11]
The following diagram illustrates the CDK9 signaling pathway and the points of inhibition by this compound and SNS-032.
Caption: CDK9 signaling pathway and points of inhibition by this compound and SNS-032.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize CDK9 inhibitors like this compound and SNS-032.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of CDK9.
-
Reagents and Materials: Recombinant human CDK9/Cyclin T1 enzyme, kinase buffer, ATP, substrate peptide (e.g., a peptide derived from the RNAP II CTD), kinase detection reagent (e.g., ADP-Glo™), test compounds (this compound, SNS-032).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the recombinant CDK9/Cyclin T1 enzyme to the kinase buffer.
-
Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Downstream Target Modulation
This method is used to assess the effect of the inhibitors on the phosphorylation of RNAP II and the protein levels of downstream targets in cells.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-RNAP II (Ser2), total RNAP II, Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative changes in protein levels.
-
Cell Viability/Apoptosis Assay
These assays measure the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cells.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere (if applicable), treat with a range of concentrations of this compound or SNS-032 for 24, 48, and 72 hours.
-
-
Viability Assessment (e.g., CellTiter-Glo®):
-
At the end of the treatment period, add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assessment (e.g., Annexin V/PI Staining):
-
Treat cells as described above.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
The following diagram provides a general workflow for evaluating CDK9 inhibitors.
Caption: A generalized experimental workflow for the evaluation of CDK9 inhibitors.
Conclusion
This compound and SNS-032 are both valuable chemical tools for studying the biology of CDK9 and for exploring its potential as a therapeutic target. This compound offers high selectivity, making it an ideal probe for elucidating the specific functions of CDK9. SNS-032, with its broader inhibitory profile against CDKs 2, 7, and 9, provides a different approach by simultaneously targeting transcription and cell cycle progression. The choice between these two inhibitors will depend on the specific research question and the desired experimental outcome. For studies aiming to isolate the effects of CDK9 inhibition, this compound is the superior choice. For investigations where a multi-faceted inhibition of transcription and cell cycle is desired, SNS-032 may be more appropriate.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NVP 2 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 13. tandfonline.com [tandfonline.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Validating NVP-2: A Comparative Guide to On-Target Effects for Researchers
For Immediate Release
This guide provides a comprehensive comparison of NVP-2, a potent and selective ATP-competitive inhibitor of Cyclin-dependent kinase 9 (CDK9), with other CDK9-targeting alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies for on-target validation, and visualizes relevant biological pathways and workflows.
This compound has emerged as a critical tool for studying the biological functions of CDK9, a key regulator of transcriptional elongation. Its high potency and selectivity offer a distinct advantage over less specific kinase inhibitors. This guide presents data from various assays to objectively demonstrate the on-target effects of this compound and compare its performance against compounds with different mechanisms of action, such as the multi-kinase inhibitor SNS-032 and the CDK9-selective degrader THAL-SNS-032.
Comparative Performance of this compound and Alternatives
The on-target efficacy and cellular effects of this compound have been rigorously evaluated and compared with other known CDK9 modulators. The following tables summarize the key quantitative data from these comparative studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | CDK9/CycT1 | <0.514 | Highly selective over a panel of 468 kinases. [1] | [1] |
| CDK1/CycB | 584 | >1000-fold selective for CDK9.[2] | [2] | |
| CDK2/CycA | 706 | >1000-fold selective for CDK9.[2] | [2] | |
| SNS-032 | CDK9 | 4 | Potent inhibitor of CDK2, CDK7, and CDK9.[3][4] | [3][4] |
| CDK2 | 38 | [4] | ||
| CDK7 | 62 | [4] | ||
| THAL-SNS-032 | CDK9 (Degradation EC50) | 4 | Induces selective degradation of CDK9.[5] | [5] |
| CDK2 (Inhibition IC50) | 62 | Maintains inhibitory activity of the parent molecule.[1] | [1] | |
| CDK7 (Inhibition IC50) | 398 | [1] |
Table 2: Anti-proliferative Activity in MOLT4 Cells
| Compound | IC50 (nM) | Mechanism of Action | Reference |
| This compound | 9 | Inhibition | [1] |
| SNS-032 | 173 | Inhibition | [1] |
| THAL-SNS-032 | 50 | Degradation | [1][6] |
Experimental Protocols for On-Target Validation
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to confirm the on-target effects of this compound.
Kinase Selectivity Profiling (KinomeScan™)
This assay is used to determine the selectivity of a compound against a large panel of kinases.
Principle: The KinomeScan™ approach utilizes a proprietary active site-directed competition binding assay to quantitatively measure the interaction of a test compound with a panel of human kinases. The amount of the kinase captured by an immobilized ligand is measured in the presence and absence of the test compound.
Protocol Outline:
-
A proprietary DNA-tagged kinase is incubated with the test compound (this compound at 1 µM) and an immobilized, active-site directed ligand.
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are expressed as a percentage of the DMSO control. An S(1) score represents the kinases with binding inhibited by 99% or greater.[1][7]
Cellular Target Engagement: Affinity Competition Assay
This assay validates that the compound engages its intended target within a cellular context.
Principle: This method assesses the ability of a test compound to compete with a biotinylated, broad-spectrum kinase inhibitor (e.g., bio-AT7519) for binding to cellular kinases. The reduction in the amount of a specific kinase pulled down by the biotinylated probe in the presence of the test compound indicates target engagement.[1]
Protocol Outline:
-
MOLT4 cells are treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 6 hours).
-
Cell lysates are prepared.
-
The lysates are incubated with a biotinylated pan-CDK inhibitor (bio-AT7519) to pull down interacting kinases.
-
The pulled-down complexes are captured on streptavidin-coated beads.
-
The beads are washed, and the bound proteins are eluted.
-
The levels of specific kinases (CDK9, CDK2, CDK7) in the eluates are analyzed by Western blotting. A decrease in the band intensity for a specific kinase in the presence of this compound indicates target engagement.[1]
Western Blot for RNA Polymerase II (RNAPII) Phosphorylation
This assay directly measures the functional consequence of CDK9 inhibition.
Principle: CDK9 phosphorylates the C-terminal domain (CTD) of the large subunit of RNAPII at Serine 2 (Ser2), which is essential for transcriptional elongation. Inhibition of CDK9 by this compound leads to a dose-dependent decrease in RNAPII Ser2 phosphorylation.[2]
Protocol Outline:
-
Treat cells (e.g., LNCaP cells) with DMSO or increasing concentrations of this compound for 24 hours.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to total RNAPII or a loading control like GAPDH.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the compound on cell proliferation and viability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[8][9]
Protocol Outline:
-
Seed cells (e.g., MOLT4) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds for 72 hours.[10]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Logical relationships between this compound and its alternatives.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide: The Highly Selective CDK9 Inhibitor NVP-2 Versus Broad-Spectrum Pan-CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of tumor cells. This guide provides an objective comparison of NVP-2, a highly selective CDK9 inhibitor, with a range of first and second-generation pan-CDK inhibitors that target multiple CDKs. This comparison is supported by experimental data on their target specificity, impact on cell cycle progression, and induction of apoptosis, complemented by detailed experimental methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-CDK inhibitors lies in their target selectivity, which dictates their mechanism of action and cellular effects.
This compound: A Sharpshooter Targeting Transcriptional Elongation
This compound is an ATP-competitive inhibitor with exceptional selectivity for CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the transition from abortive to productive transcriptional elongation.[1] Consequently, this compound effectively stalls gene transcription, leading to the depletion of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells that are highly dependent on continuous transcription for their survival.[1][3]
Pan-CDK Inhibitors: A Broad Assault on the Cell Cycle and Transcription
In contrast, pan-CDK inhibitors, such as Flavopiridol, Dinaciclib, and AT7519, exhibit a broader target profile, inhibiting multiple CDKs involved in both cell cycle progression and transcription.[4][5][6] These inhibitors typically target cell cycle-related CDKs like CDK1, CDK2, CDK4, and CDK6, as well as the transcriptional kinase CDK9.[4][7] This multi-targeted approach leads to a more complex cellular response, often involving both cell cycle arrest at various checkpoints (G1, S, and G2/M phases) and the induction of apoptosis through the inhibition of transcriptional processes.[6][8] However, this lack of specificity can also contribute to off-target effects and increased toxicity.[4][9]
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and a selection of pan-CDK inhibitors against various cyclin-dependent kinases. It is important to note that these values are compiled from different studies and may have been determined using varied experimental conditions, which can influence the results.
Table 1: Kinase Inhibitory Profile (IC50 in nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 | Reference(s) |
| This compound | 584 | 706 | >10,000 | 1050 | >10,000 | >10,000 | 0.514 | [3][10] |
| Flavopiridol | 30 | 170 | 100 | - | 60 | 300 | 10 | [4] |
| Dinaciclib | 1 | 1 | - | 1 | - | - | 4 | [5] |
| AT7519 | 190 | 44 | 67 | 18 | - | - | <10 | [7] |
| P276-00 | 79 | - | 63 | - | - | - | 20 | [4] |
| TG02 | 9 | 5 | - | - | - | 37 | 3 | [4] |
Data presented as nM. Lower values indicate higher potency. "-" indicates data not available.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in nM)
| Inhibitor | MOLT-4 (Leukemia) | HCT116 (Colon) | MCF7 (Breast) | A549 (Lung) | Reference(s) |
| This compound | 9 | - | - | - | [1] |
| Flavopiridol | ~50 | ~100 | ~60 | ~100 | [11][12] |
| Dinaciclib | - | ~5 | ~10 | ~10 | [6] |
| AT7519 | - | 40-940 | 40 | - | [7][8] |
Data presented as nM. Lower values indicate higher potency. "-" indicates data not available. Values are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Kinase Inhibition Assay (for IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Protocol:
-
Reagent Preparation:
-
Recombinant human CDK/cyclin complexes are used as the enzyme source.
-
A suitable peptide or protein substrate (e.g., histone H1 for cell cycle CDKs, or a synthetic peptide for others) is prepared in kinase buffer.
-
ATP is prepared at a concentration near the Km for the specific kinase.
-
The test inhibitor (e.g., this compound or a pan-CDK inhibitor) is serially diluted to create a range of concentrations.
-
-
Assay Reaction:
-
The kinase, substrate, and inhibitor dilutions are pre-incubated in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.[13]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MOLT-4, HCT116) in culture plates and allow them to adhere and grow.
-
Treat the cells with the desired concentrations of the CDK inhibitor (this compound or pan-CDK inhibitor) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[15]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[16][17][18] RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a CDK inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with the CDK inhibitor as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[19][20][21][22]
-
Add Annexin V-FITC (or another fluorochrome conjugate) and a low concentration of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[19][20][21][22]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis and Cell Cycle Markers
Objective: To detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the CDK inhibitor and harvest them.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[23]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[24]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved PARP, phospho-Rb, Mcl-1).[25][26]
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[24]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.
-
Conclusion
The choice between a highly selective CDK9 inhibitor like this compound and a pan-CDK inhibitor depends on the specific therapeutic strategy and the cancer type being targeted. This compound offers the advantage of a more focused mechanism of action, primarily disrupting transcriptional elongation, which may lead to a more favorable toxicity profile. Its high potency against CDK9 makes it a valuable tool for studying the specific roles of this kinase in cancer biology.
Pan-CDK inhibitors, on the other hand, provide a broader attack on the cell cycle and transcriptional machinery. This multi-pronged approach may be beneficial in cancers with multiple dysregulated CDK pathways. However, the lack of selectivity can lead to greater off-target effects and associated toxicities.
The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions when selecting and evaluating CDK inhibitors for their specific research needs. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of the therapeutic potential of this compound versus various pan-CDK inhibitors.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. astx.com [astx.com]
- 9. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assayquant.com [assayquant.com]
- 14. courses.edx.org [courses.edx.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NO [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Synergistic Effects of NVP-2 with Orlistat in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This guide provides a comparative analysis of the synergistic effects of the selective CDK9 inhibitor NVP-2 with other anti-cancer agents, with a primary focus on its combination with the fatty acid synthase (FASN) inhibitor, Orlistat, in the context of Acute Myeloid Leukemia (AML). Experimental data, detailed methodologies, and signaling pathway visualizations are presented to support further research and drug development in this area.
This compound and Orlistat: A Synergistic Combination in AML
Recent studies have highlighted a promising synergistic interaction between this compound and Orlistat in AML cell lines.[1][2][3] This combination has been shown to significantly inhibit AML cell proliferation and induce apoptosis more effectively than either agent alone.[1][3]
Quantitative Analysis of Synergistic Effects
The synergistic effect of this compound and Orlistat was quantified by determining the half-maximal inhibitory concentration (IC50) of this compound, both alone and in combination with a fixed concentration of Orlistat, in various AML cell lines.
| Cell Line | Treatment | 24-hour IC50 of this compound (nM) |
| Kasumi-1 | This compound alone | 10.02 |
| This compound + 10 µM Orlistat | 7.58 | |
| U937 | This compound alone | 12.15 |
| This compound + 10 µM Orlistat | 8.99 |
Table 1: Comparison of this compound IC50 values in AML cell lines with and without Orlistat. Data indicates that Orlistat enhances the suppressive effect of this compound.
Mechanistic Insights: The Akt/mTOR/SREBF1 Signaling Pathway
The synergistic anti-leukemic activity of the this compound and Orlistat combination is attributed to the dual targeting of critical cellular pathways. This compound, as a CDK9 inhibitor, primarily disrupts transcriptional regulation, while Orlistat inhibits FASN, a key enzyme in fatty acid synthesis. Mechanistic studies have revealed that this combination therapy leads to the downregulation of key proteins in the Akt/mTOR/SREBF1 signaling pathway, as well as the proto-oncogene c-Myc and the anti-apoptotic protein MCL1.[1][4]
A Point of Comparison: CDK9 Inhibition and BCL-2 Inhibition in AML
To provide a broader context for the therapeutic potential of targeting CDK9, it is valuable to compare the this compound/Orlistat combination with other synergistic pairings involving CDK9 inhibitors. A notable example is the combination of the CDK9 inhibitor voruciclib with the BCL-2 inhibitor venetoclax in AML.[5] This combination has demonstrated synergistic anti-leukemic activity by downregulating both Mcl-1 and c-Myc, which are critical for the survival of AML cells.[5]
| Drug Combination | Target 1 | Target 2 | Key Downregulated Proteins | Disease Context |
| This compound + Orlistat | CDK9 | FASN | p-Akt, mTOR, SREBF1, c-Myc, MCL1 | AML |
| Voruciclib + Venetoclax | CDK9 | BCL-2 | Mcl-1, c-Myc | AML |
Table 2: Comparison of synergistic drug combinations involving CDK9 inhibition in AML.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and Orlistat.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of the drug combination on AML cell lines.
-
Cell Seeding: AML cells (Kasumi-1, U937) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, Orlistat, or the combination of both.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins within the targeted signaling pathway.
-
Cell Lysis: AML cells are treated with this compound, Orlistat, or the combination for the indicated time. Cells are then harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-Akt, Akt, mTOR, SREBF1, c-Myc, MCL1, and GAPDH (as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity.
-
Base Agar Layer: A bottom layer of 0.6% agar in complete medium is prepared and allowed to solidify in 6-well plates.
-
Cell Suspension: AML cells are treated with this compound, Orlistat, or the combination for 24 hours. The cells are then trypsinized and resuspended in complete medium.
-
Top Agar Layer: A top layer of 0.3% agar containing 1 x 10^4 cells is overlaid on the base layer.
-
Incubation: The plates are incubated for 2-3 weeks at 37°C in a humidified atmosphere with 5% CO2, with the addition of fresh medium every 3-4 days.
-
Colony Staining and Counting: Colonies are stained with crystal violet and counted under a microscope. The number and size of colonies are compared between the different treatment groups.
References
- 1. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for the Potent CDK9 Inhibitor NVP-2 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of potent, biologically active compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of NVP-2, a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor.[1][2][3] Due to the absence of specific manufacturer's disposal instructions in publicly available literature, the following procedures are based on established best practices for the management of hazardous chemical waste in a research environment.
Core Principles of this compound Waste Management
Given its high potency and biological activity, all waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes, but is not limited to:
-
Unused or expired pure this compound compound.
-
Solutions containing this compound (e.g., in DMSO).[1]
-
Contaminated laboratory consumables (e.g., pipette tips, tubes, gloves, flasks).
-
Contaminated personal protective equipment (PPE).
Under no circumstances should this compound waste be disposed of in general laboratory trash or down the drain.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its key chemical and physical properties relevant to handling and safety.
| Property | Value | Reference |
| Molecular Weight | 513.07 g/mol | [1] |
| Form | Solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Biological Target | Cyclin-dependent kinase 9 (CDK9) | [1][2][3] |
| IC₅₀ (CDK9/CycT) | 0.514 nM | [1][2] |
Step-by-Step Disposal Procedures for this compound Waste
The following protocols outline the recommended steps for the safe segregation, packaging, and disposal of this compound contaminated waste.
Experimental Protocol: Segregation and Containment of Solid this compound Waste
-
Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for solid this compound waste. This container must be made of a chemically resistant material (e.g., a rigid, puncture-proof plastic container with a secure lid).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name of this compound, and the appropriate hazard symbols (e.g., "Toxic").
-
Waste Collection:
-
Place all disposable items contaminated with this compound, such as pipette tips, microfuge tubes, and contaminated gloves, directly into the designated waste container.
-
For sharps (e.g., needles used for dissolving the compound), these must first be placed in a designated sharps container. Once full, the sealed sharps container is then placed into the larger hazardous waste container.
-
-
Container Management: Keep the hazardous waste container sealed when not in use. Store it in a designated, secure area away from general laboratory traffic.
-
Disposal Request: When the container is three-quarters full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Experimental Protocol: Management of Liquid this compound Waste
-
Designated Liquid Waste Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle with a screw cap) for all liquid waste containing this compound.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration of the active compound.
-
Waste Collection: Collect all aqueous and organic solutions containing this compound in this container. Do not mix incompatible waste streams.
-
Storage: Store the sealed liquid waste container in secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
Disposal: Contact your institution's EHS office for collection and disposal. Chemical treatment to deactivate the compound prior to disposal is not recommended without a validated protocol and should only be performed by trained personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste contaminated with potent compounds like this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for NVP-2
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of NVP-2, a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is a bioactive molecule that induces apoptosis and, as with all potent research compounds, requires careful handling to prevent accidental exposure.[1][2][3] This guide is intended to be a primary resource for operational and safety inquiries related to this compound.
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) with specific quantitative toxicity data for this compound is not publicly available, its potent biological activity necessitates a cautious approach. This compound is intended for laboratory research use only and is not for human or veterinary application.[2][4] The primary hazards are associated with its pharmacological effects upon accidental ingestion, inhalation, or skin contact.
Key Biological Effects:
-
Potent CDK9 Inhibition: this compound is a highly potent inhibitor of CDK9 with an IC50 of 0.514 nM.[1][2][3]
-
Induces Apoptosis: The compound has been shown to induce programmed cell death.[1][2][3]
Given the lack of specific toxicity data, a conservative risk assessment dictates that this compound be handled as a compound of unknown toxicity with potent biological effects. All personnel must be trained on the potential hazards and the procedures outlined in this document before handling the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various procedures.
| Procedure | Required PPE | Notes |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Lab Coat- Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Face Shield- N95 Respirator | Work should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles. |
| Handling Stock Solutions and Dilutions | - Disposable Lab Coat- Nitrile or Neoprene Gloves- Safety Goggles with Side Shields | All manipulations should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Disposable Lab Coat- Nitrile Gloves- Safety Glasses | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |
| Waste Disposal | - Disposable Lab Coat- Nitrile or Neoprene Gloves (heavy-duty recommended)- Safety Goggles with Side Shields | Follow specific waste stream protocols outlined in Section 4. |
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a stock solution of this compound. This procedure must be performed in a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is clean and free of clutter.
-
Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated micropipettes.
-
Don the appropriate PPE as outlined in the table above for handling solid compounds.
-
-
Weighing:
-
Tare a clean, empty microcentrifuge tube on a calibrated analytical balance inside a ventilated balance enclosure.
-
Carefully add the desired amount of this compound solid to the tube using a clean spatula. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM). This compound has a molecular weight of 513.07 g/mol .
-
In the chemical fume hood, add the calculated volume of solvent to the microcentrifuge tube containing the this compound solid.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
-
Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C in a tightly sealed container. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Segregate waste streams as described below.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated gloves, pipette tips, tubes, and other disposable labware. | Collect in a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | Unused stock solutions, experimental media, and contaminated solvents. | Collect in a designated, clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix incompatible waste streams. |
| Sharps Waste | Contaminated needles, syringes, and razor blades. | Dispose of immediately in a designated, puncture-resistant sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through the institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is small and you are trained to handle it, don the appropriate PPE and contain the spill with an inert absorbent material.
-
For large spills, or if you are unsure, contact your institution's emergency response team.
-
Logical Relationship of PPE Selection
The selection of appropriate PPE is based on a risk assessment of the potential routes of exposure for a given procedure.
Caption: Logical relationship between potential exposure routes and the selection of appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
